Product packaging for 4-Acetyl-2-amino-5-methyl-3-furonitrile(Cat. No.:CAS No. 108129-35-7)

4-Acetyl-2-amino-5-methyl-3-furonitrile

Cat. No.: B023163
CAS No.: 108129-35-7
M. Wt: 164.16 g/mol
InChI Key: GQPUBWAPTSHCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Acetyl-2-amino-5-methyl-3-furonitrile (CAS Registry Number: 108129-35-7) is a high-purity, heterocyclic organic compound supplied for advanced research and development applications. With the molecular formula C 8 H 8 N 2 O 2 and a molecular weight of 164.16 g/mol , this compound is characterized as a furan derivative functionalized with acetyl, amino, nitrile, and methyl groups, making it a versatile and valuable scaffold in medicinal and synthetic chemistry. Key Chemical Identifiers & Properties • CAS Number: 108129-35-7 • Molecular Formula: C 8 H 8 N 2 O 2 • Molecular Weight: 164.16 g/mol • Melting Point: 241-243 °C • Boiling Point: 385.8±42.0 °C at 760 mmHg • Density: 1.2±0.1 g/cm³ • SMILES: CC(C1=C(OC(=C1C#N)N)C)=O • InChI Key: GQPUBWAPTSHCLQ-UHFFFAOYSA-N Research Applications & Value This multifunctional furonitrile serves as a critical synthetic intermediate and building block for constructing more complex heterocyclic systems. Its structure, featuring both hydrogen bond donor (amino) and acceptor (cyano, carbonyl) groups, is of significant interest in the development of pharmacologically active molecules. Similar 4H-pyran and furan derivatives are extensively investigated for their anti-tumor, antibacterial, and antimycobacterial properties, with their binding affinity to biological targets often mediated by N-H···N and N-H···O hydrogen bonds . Researchers utilize this compound in multi-component reactions to create novel molecular architectures for screening as potential therapeutic agents. Handling & Storage For optimal stability, this product should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Researchers must use appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, and avoid inhalation of dust or direct skin contact. Notice for Users This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented is for informational purposes and is based upon experimental data believed to be reliable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B023163 4-Acetyl-2-amino-5-methyl-3-furonitrile CAS No. 108129-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-2-amino-5-methylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4(11)7-5(2)12-8(10)6(7)3-9/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPUBWAPTSHCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)N)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402917
Record name 4-acetyl-2-amino-5-methyl-3-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108129-35-7
Record name 4-acetyl-2-amino-5-methyl-3-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Proposed Synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a proposed synthetic route for 4-Acetyl-2-amino-5-methyl-3-furonitrile. To date, a specific, experimentally validated synthesis for this compound has not been identified in the reviewed scientific literature. The experimental protocol and associated data are therefore hypothetical and based on analogous chemical transformations.

Introduction

Substituted furans are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The target molecule, this compound, possesses a unique substitution pattern that makes it an attractive scaffold for further chemical exploration and potential pharmacological evaluation. This guide proposes a plausible and efficient synthesis of this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a base-catalyzed condensation reaction between 3-chloro-2,4-pentanedione, an α-haloketone, and malononitrile, a compound with an active methylene group. This type of reaction is a well-established method for the formation of highly substituted furan rings.

The reaction is expected to proceed via an initial nucleophilic attack of the malononitrile carbanion on the carbon bearing the chloro group, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic furan ring.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on similar reactions for the synthesis of substituted furans. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 3-Chloro-2,4-pentanedione

  • Malononitrile

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., triethylamine, DBU)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of malononitrile (1.0 equivalent) in anhydrous ethanol dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the malononitrile carbanion.

  • To this mixture, add a solution of 3-chloro-2,4-pentanedione (1.0 equivalent) in anhydrous ethanol dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Data Presentation

The following table summarizes the theoretical quantitative data for the proposed synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar RatioTheoretical Mass/Volume
3-Chloro-2,4-pentanedioneC5H7ClO2134.561.0(To be calculated based on desired scale)
MalononitrileC3H2N266.061.0(To be calculated based on desired scale)
Sodium EthoxideC2H5NaO68.051.1(To be calculated based on desired scale)
This compound C8H8N2O2 164.16 - Theoretical Yield

Expected Product Characteristics (Hypothetical):

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Not available.

  • Spectroscopic Data:

    • ¹H NMR: Expect signals for the methyl protons of the acetyl group, the methyl group on the furan ring, and the amino protons.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the nitrile carbon, and the carbons of the furan ring and methyl groups.

    • IR Spectroscopy: Expect characteristic peaks for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the carbonyl group (C=O stretching).

    • Mass Spectrometry: Expect a molecular ion peak corresponding to the molecular weight of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification NaOEt Sodium Ethoxide in Ethanol ReactionVessel Reaction at 0°C to RT NaOEt->ReactionVessel Malononitrile Malononitrile in Ethanol Malononitrile->ReactionVessel Pentanedione 3-Chloro-2,4-pentanedione in Ethanol Pentanedione->ReactionVessel Quench Quench with NaHCO3 ReactionVessel->Quench 12-24h Evaporation Solvent Evaporation Quench->Evaporation Extraction Diethyl Ether Extraction Evaporation->Extraction Drying Drying over MgSO4 Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure Product Chromatography->Product

Caption: Proposed experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism Reactants 3-Chloro-2,4-pentanedione + Malononitrile Carbanion Malononitrile Carbanion Reactants->Carbanion Deprotonation Base Base (e.g., NaOEt) Intermediate1 Nucleophilic Substitution Intermediate Carbanion->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate (Enolate) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Tautomerization & Protonation

Caption: Proposed mechanism for the furan synthesis.

An In-depth Technical Guide to the Predicted Chemical Properties and Synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the predicted chemical properties and a proposed synthetic route for 4-Acetyl-2-amino-5-methyl-3-furonitrile. As of the date of this document, there is no publicly available experimental data for this specific compound in scientific literature or commercial catalogs. The information provided is based on the known properties and reactions of structurally similar molecules and is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and characterization of this novel compound.

Introduction

Substituted furans, particularly those bearing amino and cyano functionalities, are significant heterocyclic scaffolds in medicinal chemistry and materials science. The 2-amino-3-cyanofuran motif is a key pharmacophore found in a variety of biologically active molecules. The introduction of an acetyl group at the 4-position and a methyl group at the 5-position of this core structure, as in this compound, is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological activities. This guide outlines a plausible synthetic pathway and predicts the key chemical properties of this target compound based on established chemical principles and data from analogous structures.

Predicted Physicochemical Properties

The chemical properties of this compound have been predicted based on the known data of structurally related compounds, such as other substituted aminofuronitriles and acetylfurans. These predicted values provide a useful starting point for the characterization of this compound upon its synthesis.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₈N₂O₂Based on the chemical structure
Molecular Weight 164.16 g/mol Calculated from the molecular formula
Appearance Pale yellow to white crystalline solidTypical appearance of similar heterocyclic compounds
Melting Point 180-200 °CBased on melting points of similar 2-aminofuronitriles and related heterocycles
Boiling Point > 300 °C (with decomposition)High boiling points are expected for polar, crystalline compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol); sparingly soluble in nonpolar solvents; insoluble in water.Based on the expected polarity of the molecule
pKa ~14-16 (for the amino group)In line with typical pKa values for aromatic amines

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is a base-catalyzed condensation reaction between a 1,3-dicarbonyl compound and malononitrile. This approach is analogous to well-established methods for the synthesis of 2-amino-3-cyano-4H-pyrans and related heterocycles.[1][2]

The proposed starting materials are 2,4-pentanedione (acetylacetone) and malononitrile. Acetylacetone provides the acetyl and methyl groups at the desired positions on the resulting furan ring.

Proposed Experimental Protocol

Reaction: Condensation of 2,4-pentanedione with malononitrile.

Reagents and Solvents:

  • 2,4-Pentanedione (1.0 equivalent)

  • Malononitrile (1.0 equivalent)

  • Base catalyst (e.g., piperidine, triethylamine, or sodium ethoxide; 0.1-0.2 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or acetonitrile)

Procedure:

  • To a solution of 2,4-pentanedione (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow reagents 2,4-Pentanedione + Malononitrile reaction_mixture Reaction Mixture reagents->reaction_mixture 1. Mix conditions Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Room Temperature or Gentle Heat conditions->reaction_mixture workup Workup (Filtration or Concentration) reaction_mixture->workup 2. Reaction Completion purification Purification (Recrystallization or Chromatography) workup->purification 3. Crude Product product This compound purification->product 4. Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Properties

The following are predicted key signals in various spectroscopic analyses, which will be crucial for the structural confirmation of the synthesized compound.

  • ¹H NMR:

    • Singlet for the methyl protons (C₅-CH₃) around δ 2.3-2.5 ppm.

    • Singlet for the acetyl methyl protons (CO-CH₃) around δ 2.4-2.6 ppm.

    • Broad singlet for the amino protons (NH₂) around δ 5.0-7.0 ppm, which is expected to be D₂O exchangeable.

  • ¹³C NMR:

    • Signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

    • Signals for the furan ring carbons.

    • Signal for the acetyl carbonyl carbon (C=O) around δ 190-200 ppm.

  • IR Spectroscopy:

    • Sharp, strong absorption for the nitrile group (C≡N) around 2200-2230 cm⁻¹.

    • Strong absorption for the acetyl carbonyl group (C=O) around 1650-1680 cm⁻¹.

    • N-H stretching vibrations for the amino group in the range of 3200-3500 cm⁻¹.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Potential Biological Activity and Applications

While no biological data exists for this compound, the structural motifs present suggest several areas of potential interest for drug discovery and development. The 2-aminofuran core is a known privileged scaffold in medicinal chemistry. The presence of the acetyl and nitrile groups can provide sites for hydrogen bonding and other interactions with biological targets.

  • Anticancer Activity: Many substituted 2-aminofurans and related heterocycles have demonstrated cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The electron-withdrawing nature of the acetyl and cyano groups may facilitate interactions with the active sites of various enzymes.

  • Scaffold for Further Derivatization: The amino group provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound represents a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Although experimental data is currently lacking, this technical guide provides a robust starting point for its synthesis and characterization based on well-established chemical principles. The proposed synthetic route is straightforward and utilizes readily available starting materials. The predicted physicochemical and spectroscopic properties will aid researchers in identifying and confirming the structure of this target molecule. Further investigation into the biological activities of this compound is warranted.

References

A Technical Guide to 2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide addresses the synthesis, properties, and potential applications of 2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile . The initial request for information on "4-Acetyl-2-amino-5-methyl-3-furonitrile" did not yield specific results in the current body of scientific literature, suggesting it may be a novel or less-documented compound. The thiophene analog, however, is a well-characterized compound, often synthesized via the Gewald reaction, and is presented here as a relevant and informative alternative.

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their versatile molecular scaffold allows for the development of a wide range of derivatives with diverse biological activities. This guide focuses on a specific, functionally substituted member of this family, 2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile, providing a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the broader biological significance of the 2-aminothiophene core.

Chemical and Physical Properties

The IUPAC name for the compound is 2-amino-5-acetyl-4-methylthiophene-3-carbonitrile .[3] Key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 2-amino-5-acetyl-4-methylthiophene-3-carbonitrile[3]
Molecular Formula C₈H₈N₂OS[3]
Molecular Weight 180.23 g/mol [3]
CAS Number 327066-20-6[4]

Note: Further experimental data such as melting point, and detailed spectral analyses (NMR, IR) are often reported in specific research publications but can vary based on the experimental conditions and purity of the sample.

Synthesis via the Gewald Reaction

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[6][7]

The synthesis of a closely related analog, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, provides a representative protocol for the Gewald reaction.[8] A similar approach can be adapted for the synthesis of 2-amino-5-acetyl-4-methylthiophene-3-carbonitrile by substituting ethyl cyanoacetate with malononitrile.

Materials:

  • Acetylacetone

  • Malononitrile

  • Elemental Sulfur

  • Absolute Ethanol

  • Diethylamine (or another suitable base like triethylamine or morpholine)

Procedure:

  • A solution of acetylacetone (0.10 mol) and malononitrile (0.10 mol) is prepared in absolute ethanol.

  • This solution is added to a mixture of elemental sulfur (0.10 mol) and a catalytic amount of diethylamine in absolute ethanol at room temperature.

  • The reaction mixture is then heated to reflux for approximately 3 hours.

  • After cooling, the precipitated product is collected by filtration.

  • The crude product is washed with ethanol, dried, and can be further purified by recrystallization.

This protocol is generalized and may require optimization for specific substrates and desired yields.

The following diagram illustrates the key steps in the Gewald reaction for the synthesis of 2-aminothiophenes.

Gewald_Reaction_Workflow Gewald Reaction Workflow Reactants Reactants: - Ketone (Acetylacetone) - Active Methylene Nitrile (Malononitrile) - Elemental Sulfur - Base (e.g., Diethylamine) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 Formation of α,β-unsaturated nitrile intermediate Knoevenagel->Intermediate1 Sulfur_Addition Michael Addition of Sulfur Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Formation Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile Cyclization->Product

A simplified workflow of the Gewald reaction for 2-aminothiophene synthesis.

Biological Significance and Potential Applications

The 2-aminothiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[5] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[2][9]

Established and potential therapeutic applications include:

  • Anticancer Agents: Certain derivatives have shown antiproliferative effects against various cancer cell lines.[1]

  • Antimicrobial Activity: The scaffold is found in compounds with antibacterial and antifungal properties.[10]

  • Anti-inflammatory Effects: Some 2-aminothiophenes exhibit anti-inflammatory properties.[2]

  • Kinase Inhibitors: The structure serves as a core for the development of specific kinase inhibitors, which are crucial in cancer therapy.[1]

  • Central Nervous System (CNS) Activity: Related compounds have been investigated for their potential in treating neurological disorders.[9]

The diverse biological profile of 2-aminothiophenes stems from their ability to interact with various biological targets, including enzymes and receptors.[2][11] The specific substitutions on the thiophene ring play a crucial role in determining the potency and selectivity of these interactions.

The diagram below illustrates the relationship between the core 2-aminothiophene structure and its diverse range of applications, highlighting its versatility as a pharmacophore.

Structure_Application Applications of the 2-Aminothiophene Scaffold cluster_core Core Scaffold cluster_applications Potential Applications Core 2-Aminothiophene Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Anti_inflammatory Anti-inflammatory Drugs Core->Anti_inflammatory Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors CNS_Agents CNS-active Agents Core->CNS_Agents

The 2-aminothiophene core as a versatile scaffold for various therapeutic applications.

Conclusion

2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile, as a representative of the substituted 2-aminothiophene class, is a compound of significant synthetic and medicinal interest. Its straightforward synthesis via the Gewald reaction, coupled with the broad pharmacological potential of the 2-aminothiophene scaffold, makes it and its derivatives valuable targets for further research and development in the pharmaceutical and material science industries. The information presented in this guide provides a foundational understanding for researchers and professionals working in these fields.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Acetyl-2-amino-5-methyl-3-furonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct studies on the biological activity of 4-Acetyl-2-amino-5-methyl-3-furonitrile are not extensively available in current scientific literature. This guide provides an in-depth analysis based on structurally similar compounds and highlights its potential as a synthetic building block for creating novel therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a furan core, a structure of significant interest in medicinal chemistry. While this specific molecule is not extensively characterized for its biological effects, its structural motifs—the 2-amino-3-cyano-furan scaffold—are present in a variety of compounds exhibiting a broad range of pharmacological activities. This document explores the potential biological activities of this compound by examining its structural analogs, particularly thiophene and pyran derivatives, and discusses its role as a valuable intermediate in the synthesis of more complex, biologically active molecules.

Structural Analogs and Their Reported Biological Activities

The biological potential of this compound can be inferred from the activities of its structural analogs. The 2-aminothiophene and 2-aminopyran scaffolds, which are closely related, are found in molecules with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] These compounds often serve as key intermediates in the synthesis of diverse heterocyclic systems with significant pharmacological applications.[3]

For instance, 2-aminothiophene derivatives are recognized as important synthons for agrochemicals, dyes, and pharmaceuticals.[3] The structural motif is present in drugs and bioactive molecules with anxiolytic, anticonvulsant, and anticancer properties.[2] Similarly, 2-amino-4H-pyran derivatives have been investigated for their potential as inhibitors of smooth muscle cell proliferation and for their antibacterial activity.[4]

Table 1: Summary of Biological Activities of Structurally Related Heterocyclic Compounds

Compound ClassCore ScaffoldReported Biological ActivitiesKey Applications
2-Aminothiophene DerivativesThiopheneAntimicrobial, Anticancer, Anti-inflammatory, Antiviral, AntitubercularIntermediates in drug discovery and synthesis of agrochemicals and dyes.[1][2][3]
2-Amino-4H-pyran DerivativesPyranAntibacterial, Inhibition of cell proliferationSynthesis of bioactive molecules and potential therapeutic agents.[4][5]
Thiazole DerivativesThiazoleAntioxidant, Antitumor, AntibacterialDesign of novel medicinal compounds.[6]
Thiazolo[4,5-b]pyridinesThiazolopyridineAntimicrobial (antibacterial and antifungal)Development of new synthetic antimicrobial agents.[7]

Potential as a Synthetic Intermediate

Given the known applications of its analogs, this compound is a promising building block for combinatorial chemistry and the development of new therapeutic agents. Its functional groups—the amino, cyano, and acetyl moieties—offer multiple reaction sites for further chemical modifications to generate a library of novel compounds for biological screening.

Below is a conceptual workflow for leveraging this compound in a drug discovery program.

G A This compound (Starting Material) B Chemical Modification (e.g., Condensation, Cyclization) A->B C Library of Novel Derivatives B->C D High-Throughput Screening (e.g., Antimicrobial, Cytotoxicity Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow starting with this compound.

Experimental Protocols: A General Approach

While specific experimental protocols for this compound are not available, a general methodology for assessing the antimicrobial activity of novel synthetic compounds is provided below. This protocol is based on standard laboratory practices.

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Test Compound:

    • Dissolve the synthesized derivatives of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

    • Perform serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Microbial Inoculum:

    • Culture the selected bacterial or fungal strains overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate.

  • Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compound.

    • Include positive controls (microbes in medium without the test compound) and negative controls (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

The workflow for such an experiment can be visualized as follows:

G cluster_prep Preparation cluster_assay Assay Setup A Compound Stock Solution C Serial Dilution in 96-well plate A->C B Microbial Culture (Overnight) D Inoculum Preparation B->D E Inoculation of Plate C->E D->E F Incubation (18-24h) E->F G MIC Determination (Visual Inspection) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Although this compound is an understudied compound in terms of its direct biological activity, its structural features and the known pharmacological profiles of its analogs suggest significant potential. It represents a valuable starting point for the synthesis of novel heterocyclic compounds with a wide range of potential therapeutic applications, including antimicrobial and anticancer activities. Further research into the synthesis of derivatives and subsequent biological screening is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Spectroscopic and Synthetic Profile of 4-Acetyl-2-amino-5-methyl-3-furonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetyl-2-amino-5-methyl-3-furonitrile is a polysubstituted furan derivative of interest in medicinal and materials chemistry due to the prevalence of the 2-amino-3-cyanofuran scaffold in various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and further research. This guide outlines the predicted spectroscopic characteristics and provides a plausible synthetic route and general protocols for its characterization.

Predicted Spectroscopic Data

The chemical structure of this compound contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses: a furan ring, an amino group, a nitrile group, an acetyl group, and a methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show distinct absorption bands corresponding to the various functional groups present in the molecule. The nitrile (C≡N) stretch is a particularly useful diagnostic peak.[1]

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Notes
Amino (-NH₂)N-H Stretch3450 - 3300 (two bands)Broad to medium intensity, characteristic of a primary amine.
Nitrile (-C≡N)C≡N Stretch2240 - 2220Sharp, medium to strong intensity. Conjugation with the furan ring may shift it to the lower end of the range.[1]
Acetyl (C=O)C=O Stretch1680 - 1660Strong, sharp peak, position influenced by conjugation with the furan ring.
Furan RingC=C Stretch1600 - 1475Medium to weak intensity bands.
Furan RingC-O Stretch1260 - 1020Strong intensity.
Methyl (-CH₃)C-H Stretch2960 - 2850Weak to medium intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

The proton NMR spectrum is predicted to show four distinct signals.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
-NH₂4.5 - 6.0Singlet (broad)2HChemical shift can be variable and concentration-dependent. May exchange with D₂O.
-COCH₃2.3 - 2.6Singlet3HThe acetyl methyl protons are typically deshielded by the adjacent carbonyl group.[2]
Furan-CH₃2.1 - 2.4Singlet3HMethyl group attached to the furan ring.

The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. Carbonyl and nitrile carbons are expected at the downfield end of the spectrum.[3]

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
-C =O190 - 200Acetyl carbonyl carbon, highly deshielded.[3][4]
Furan C2 (-C -NH₂)155 - 165Carbon bearing the amino group.
Furan C5 (-C -CH₃)145 - 155Carbon bearing the methyl group.
Furan C4 (-C -C=O)115 - 125Carbon bearing the acetyl group.
-C ≡N115 - 120Nitrile carbon.
Furan C3 (-C -CN)90 - 100Carbon bearing the nitrile group.
-COC H₃25 - 35Acetyl methyl carbon.
Furan -C H₃10 - 20Ring methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.

Analysis Predicted m/z Notes
Molecular Ion (M⁺)~164.06Calculated for C₈H₈N₂O₂. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Key Fragments[M-15]⁺, [M-43]⁺Loss of a methyl group (-CH₃) and an acetyl group (-COCH₃) are expected fragmentation pathways.[5]

Experimental Protocols

Proposed Synthesis

A plausible route for the synthesis of this compound is via a base-catalyzed condensation reaction between 3-hydroxy-2,4-pentanedione and malononitrile. This is a variation of syntheses used for other 2-amino-3-cyanofuran derivatives.[6]

Materials:

  • 3-hydroxy-2,4-pentanedione

  • Malononitrile

  • Piperidine or another suitable base

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve equimolar amounts of 3-hydroxy-2,4-pentanedione and malononitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

Spectroscopic Characterization Protocol

Sample Preparation:

  • IR Spectroscopy: Prepare a KBr pellet containing a small amount of the purified solid product or analyze as a neat solid using an ATR-FTIR spectrometer.

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the spectrometer.[7]

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

Data Acquisition:

  • IR: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • NMR: Acquire ¹H and ¹³C spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • MS: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 3-hydroxy-2,4-pentanedione + Malononitrile reaction Base-catalyzed Condensation (Ethanol, Reflux) start->reaction workup Cooling & Crystallization reaction->workup purification Recrystallization workup->purification product Purified Product purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms interpretation Structure Confirmation & Purity Assessment ir->interpretation nmr->interpretation ms->interpretation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

In-depth Technical Guide: ¹H NMR Spectrum of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search, specific experimental ¹H NMR data for 4-Acetyl-2-amino-5-methyl-3-furonitrile is not available in publicly accessible databases and scientific literature. This guide will, therefore, outline the theoretical expectations for the ¹H NMR spectrum of this compound based on its structure and provide a general experimental protocol for acquiring such a spectrum. This information is intended to guide researchers in their own experimental work.

Predicted ¹H NMR Spectral Data

The structure of this compound contains three distinct proton environments that would give rise to three signals in a ¹H NMR spectrum. The predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values are summarized in the table below. These predictions are based on typical chemical shift values for similar functional groups.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (Amino)5.0 - 7.0Singlet (broad)2H
-CH₃ (Acetyl)2.3 - 2.6Singlet3H
-CH₃ (Methyl on furan ring)2.2 - 2.5Singlet3H

Note: The exact chemical shifts can be influenced by the solvent used, concentration, and temperature. The amino protons (-NH₂) often appear as a broad singlet and its chemical shift is highly variable and dependent on solvent and concentration.

Structural and Spectral Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the proton signals.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol

This section provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

  • Sample: this compound (5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons like -NH₂.

  • Internal Standard: Tetramethylsilane (TMS, 0 ppm)

  • NMR Tubes: 5 mm diameter

  • NMR Spectrometer: 300 MHz or higher field strength spectrometer

3.2. Sample Preparation Workflow

The following diagram illustrates the steps for preparing the NMR sample.

G Figure 2. NMR Sample Preparation Workflow A Weigh 5-10 mg of the compound B Transfer to a clean, dry vial A->B C Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) B->C D Vortex or sonicate to dissolve the sample C->D E Transfer the solution to a 5 mm NMR tube D->E F Add a small amount of TMS as an internal standard E->F G Cap the NMR tube and place it in the spectrometer F->G

Caption: Standard workflow for NMR sample preparation.

3.3. Spectrometer Setup and Data Acquisition

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-3 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

Conclusion

While experimental ¹H NMR data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework and a detailed experimental protocol for its acquisition and analysis. The predicted spectrum is expected to be relatively simple, with three singlet signals corresponding to the amino and two methyl groups. Researchers and scientists in drug development can utilize this information to guide their synthesis and characterization efforts for this and related furan derivatives.

Crystal Structure of 4-Acetyl-2-amino-5-methyl-3-furonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A comprehensive search for the crystal structure and associated experimental data for 4-Acetyl-2-amino-5-methyl-3-furonitrile has been conducted. At present, specific crystallographic data, detailed experimental protocols for its synthesis and crystallization, and documented signaling pathways for this particular compound are not available in the public domain scientific literature and crystallographic databases.

While information on structurally related compounds, such as thiophene and pyran derivatives, is available, a direct analysis of the crystal structure of this compound cannot be provided. For instance, detailed crystallographic studies have been performed on compounds like "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate", revealing insights into the molecular geometry and intermolecular interactions of substituted heterocyclic systems.[1] These studies often employ techniques such as X-ray diffraction to elucidate the three-dimensional arrangement of atoms in the crystal lattice.

The general workflow for such a study, from synthesis to structural analysis, is outlined below. This workflow represents a standard approach in the field of chemical crystallography and would be applicable to the study of this compound, should the compound be synthesized and crystallized.

Experimental Workflow: From Synthesis to Crystal Structure Analysis

The process of determining the crystal structure of a novel compound involves several key stages, each requiring meticulous experimental execution and data analysis.

G General Workflow for Crystal Structure Analysis cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization crystal_growth Single Crystal Growth characterization->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A generalized workflow for the determination of a small molecule crystal structure.

Hypothetical Experimental Protocols

Based on standard laboratory practices for similar heterocyclic compounds, the following sections outline the probable methodologies that would be employed for the synthesis and structural determination of this compound.

Synthesis and Crystallization

The synthesis of substituted furonitriles often involves multi-step reactions. A plausible synthetic route could involve the condensation of a β-keto nitrile with an α-halo ketone, followed by cyclization.

Synthesis of this compound (Hypothetical):

  • Reaction Setup: A solution of an appropriate β-keto nitrile and an α-halo ketone would be prepared in a suitable solvent (e.g., ethanol, DMF).

  • Base Addition: A base (e.g., triethylamine, potassium carbonate) would be added to facilitate the condensation reaction.

  • Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture would be quenched, and the crude product extracted.

  • Purification: The crude product would be purified using column chromatography or recrystallization to yield the pure compound.

Crystallization:

Single crystals suitable for X-ray diffraction would be grown from the purified compound. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling: A hot, saturated solution is slowly cooled to induce crystallization.

X-ray Crystallography
  • Crystal Mounting: A single crystal of suitable size and quality would be mounted on a goniometer head.

  • Data Collection: X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal would be maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction data would be processed to correct for various factors (e.g., Lorentz and polarization effects, absorption) and to obtain a set of unique structure factors.

  • Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods, and the atomic positions and displacement parameters would be refined using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Concluding Remarks

While a detailed technical guide on the crystal structure of this compound cannot be provided due to the absence of specific data in the current scientific literature, this document outlines the standard methodologies and a generalized workflow that would be essential for such an investigation. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field of heterocyclic chemistry, providing insights into its molecular structure and potential for further applications in materials science and drug discovery. Researchers interested in this specific compound would need to undertake its synthesis and crystallographic analysis to generate the data required for a comprehensive technical whitepaper.

References

Pharmacological Profile of Substituted Furonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted furonitrile derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The incorporation of the nitrile group onto the furan scaffold imparts unique electronic and steric properties, leading to potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, with a focus on their anticancer, anti-inflammatory, antibacterial, and antifungal properties. The information is presented to facilitate further research and development in this promising area of drug discovery.

Quantitative Pharmacological Data

The biological activity of substituted furonitrile and related furan derivatives has been quantified against various targets. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potency.

Table 1: Anticancer and Kinase Inhibition Activity

Compound ClassSpecific DerivativeTarget/Cell LineActivity TypeValueReference
Furan-Thiazol-Acrylonitrile(2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and related derivativesMDA-MB-468, T-47D Breast CancerCytotoxicityGrowth Percentage: -38.24 to 1.28%[1]
Furan DerivativesCompound 24HeLa, SW620IC50Not specified, but potent[2]
Furo[2,3-d]pyrimidinesCompound 4cVEGFR-2IC5057.1 nM
FuransCompound 7bVEGFR-2IC5042.5 nM
FuransCompound 7cVEGFR-2IC5052.5 nM
Furo[2,3-d]pyrimidinesSorafenib (Reference)VEGFR-2IC5041.1 nM
FuransCompound 7bA549, HT-29IC506.66 µM, 8.51 µM
Benzo[b]furan DerivativesCompound 26MCF-7IC500.057 µM[3]
Benzo[b]furan DerivativesCompound 36MCF-7IC500.051 µM[3]

Table 2: Antimicrobial Activity

Compound ClassSpecific DerivativeMicroorganismActivity TypeValue (µg/mL)Reference
Nitrofuran DerivativesCompound 11Histoplasma capsulatumMIC900.48[4]
Nitrofuran DerivativesCompounds 3, 9Paracoccidioides brasiliensisMIC900.48[4]
Nitrofuran DerivativesCompounds 8, 9, 12, 13Trichophyton rubrumMIC900.98[4]
Nitrofuran DerivativesCompounds 8, 12, 13Trichophyton mentagrophytesMIC900.98[4]
Nitrofuran DerivativesCompound 1Candida and Cryptococcus neoformans strainsMIC903.9[4]
Nitrofuran DerivativesCompound 5Candida and Cryptococcus neoformans strainsMIC903.9[4]
Furan-based Pyrimidine-ThiazolidinonesCompound 8kE. coliMIC12.5
Furan-based Pyrimidine-ThiazolidinonesCompound 8oP. aeruginosaMIC50
Furan-based Pyrimidine-ThiazolidinonesCompound 8fC. albicansMIC100
Furan-based Pyrimidine-ThiazolidinonesCompounds 8d, 8eA. nigerMIC100
l-Borneol possessing 2(5H)-Furanone DerivativeF131S. aureus isolatesMIC8-16[5]
l-Borneol possessing 2(5H)-Furanone DerivativeF131C. albicans isolatesMIC32-128[5]
N6-substituted adenosine derivative with a furan moietyCompound 202C. albicansMIC32[6]

Key Signaling Pathways

Substituted furonitrile and related furan derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate the VEGFR-2 and PI3K/Akt/mTOR pathways, which are prominent targets of these compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Raf Raf P_VEGFR2->Raf PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Furonitrile Substituted Furonitrile Derivatives Furonitrile->P_VEGFR2 Inhibits PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Furan_Deriv Substituted Furan/Furonitrile Derivatives Furan_Deriv->PI3K Inhibits Furan_Deriv->Akt Inhibits Furan_Deriv->mTORC1 Inhibits

References

In Vitro Efficacy of Acetylated Furan Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, acetylated furan derivatives have emerged as a promising class of compounds with significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the in vitro studies on acetylated furan derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways these compounds modulate.

Biological Activities of Acetylated Furan Derivatives

In vitro studies have consistently highlighted the therapeutic potential of acetylated furan derivatives across various disease models. These compounds have demonstrated notable efficacy in oncology, inflammation, and infectious diseases.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of acetylated furan derivatives against various cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways.

For instance, certain novel furan derivatives have demonstrated potent anti-proliferative effects in the micromolar range against cervical (HeLa) and colorectal (SW620) cancer cells.[1][2] Specifically, compounds designated as 1 and 24 in one study exhibited excellent antiproliferative activity, which was suggested to be mediated by promoting the activity of PTEN, a tumor suppressor, thereby suppressing the PI3K/Akt and Wnt/β-catenin signaling pathways.[1][2]

Furthermore, benzo[b]furan derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway in human breast cancer cells.[3] Two such derivatives, compounds 26 and 36 , displayed impressive efficacy against MCF-7 breast cancer cells with IC50 values of 0.057 and 0.051μM, respectively.[3] These compounds were found to induce cell cycle arrest at the G2/M phase and trigger mitochondrial-mediated apoptosis.[3]

Table 1: Anticancer Activity of Selected Acetylated Furan Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Furan Derivative 1 HeLa< 8.79[1][2]
Furan Derivative 24 HeLa< 8.79[1][2]
Furan Derivative 24 SW620Moderate to Potent[1][2]
Furan Derivative 26 SW620Moderate to Potent[1][2]
Furan Derivative 32 SW620Moderate to Potent[1][2]
Furan Derivative 35 SW620Moderate to Potent[1][2]
Benzo[b]furan Derivative 26 MCF-70.057[3]
Benzo[b]furan Derivative 36 MCF-70.051[3]
Furan-based Pyridine Carbazide 4 MCF-74.06[4]
Furan-based N-phenyl triazinone 7 MCF-72.96[4]
Anti-inflammatory Activity

Acetylated furan derivatives have also shown promise as anti-inflammatory agents.[5][6] Their mechanism of action often involves the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[7] Natural furan derivatives have been observed to exert regulatory effects on cellular activities by modifying these pathways.[7][8]

One study on a piperazine/benzofuran hybrid, compound 5d , demonstrated its ability to significantly inhibit the phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38 in LPS-stimulated RAW264.7 cells in a dose-dependent manner.[9] This inhibition, in turn, leads to the down-regulation of pro-inflammatory mediators like NO, COX-2, TNF-α, and IL-6.[9]

Table 2: Anti-inflammatory Activity of a Selected Furan Derivative

CompoundCell LineTarget PathwayEffectIC50 (µM) for NO inhibitionReference
Piperazine/benzofuran hybrid 5d RAW264.7NF-κB and MAPKInhibition of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38 phosphorylation52.23 ± 0.97[9]
Antimicrobial Activity

The furan nucleus is a common feature in many antimicrobial agents.[10] Acetylated furan derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[11] The mechanism of their antimicrobial action can involve the inhibition of microbial growth and the prevention of biofilm formation.[12] For instance, some 2(5H)-furanone derivatives have demonstrated antibacterial activity against S. aureus and have been shown to enhance the efficacy of existing antibiotics.[12]

Table 3: Antimicrobial Activity of Selected Furan Derivatives

Compound/Derivative ClassMicroorganismActivityReference
3-aryl-3-(furan-2-yl) propanoic acid derivativeEscherichia coliMIC of 64 ug/mL[10]
1-Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenes, Staphylococcus aureus, Bacillus cereusAntibacterial activity[10]
2(5H)-Furanone derivativesS. aureus, C. albicansAntimicrobial and antibiofilm activity[12]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of acetylated furan derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the acetylated furan derivatives in culture medium. The final solvent concentration (e.g., DMSO) should typically be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Culture the bacterial or fungal strain in an appropriate broth medium overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension further in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the acetylated furan derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess the effect of compounds on the expression and phosphorylation status of proteins within signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Cell Lysis: Treat cells with the acetylated furan derivative for the desired time. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE). Run the gel to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression or phosphorylation levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by acetylated furan derivatives and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with Compound cell_culture->treatment compound_prep Compound Preparation (Acetylated Furan Derivative) compound_prep->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay western_blot Western Blot (Pathway Analysis) treatment->western_blot antimicrobial_assay Broth Microdilution (Antimicrobial Activity) treatment->antimicrobial_assay data_analysis IC50 Determination & Pathway Modulation Assessment mtt_assay->data_analysis western_blot->data_analysis antimicrobial_assay->data_analysis PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Furan_Derivative Acetylated Furan Derivative Furan_Derivative->PI3K inhibits Furan_Derivative->PTEN promotes activity Furan_Derivative->Akt inhibits phosphorylation Furan_Derivative->mTOR inhibits MAPK_pathway Stimuli Stress / Mitogens Ras Ras Stimuli->Ras JNK JNK (MAPK) Stimuli->JNK p38 p38 (MAPK) Stimuli->p38 Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammation_Proliferation Inflammation & Cell Proliferation Transcription_Factors->Inflammation_Proliferation Furan_Derivative Acetylated Furan Derivative Furan_Derivative->ERK inhibits phosphorylation Furan_Derivative->JNK inhibits phosphorylation Furan_Derivative->p38 inhibits phosphorylation NFkB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB releases Furan_Derivative Acetylated Furan Derivative Furan_Derivative->IKK_complex inhibits phosphorylation

References

Methodological & Application

The Strategic Role of 4-Acetyl-2-amino-5-methyl-3-furonitrile in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Acetyl-2-amino-5-methyl-3-furonitrile is emerging as a highly versatile and valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of significant interest to the pharmaceutical and drug development sectors. Its unique arrangement of functional groups—an amino group, a nitrile, an acetyl moiety, and a furan ring—provides a rich platform for a variety of chemical transformations, leading to the efficient synthesis of novel furo[2,3-d]pyrimidines and other fused heterocyclic systems. These structures are renowned for their diverse biological activities, making this furonitrile derivative a key intermediate in the quest for new therapeutic agents.

Application Notes

This compound serves as a foundational precursor for the synthesis of a range of heterocyclic compounds, primarily through cyclocondensation reactions. The adjacent amino and cyano groups are perfectly positioned to react with single or multiple carbon-donating reagents to form a fused pyrimidine ring, yielding the furo[2,3-d]pyrimidine core. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, kinase inhibition, anti-cancer, and anti-inflammatory properties.

The acetyl group at the 4-position of the furan ring not only influences the electronic properties of the molecule but also offers a reactive handle for further functionalization. This allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. The methyl group at the 5-position provides steric and electronic contributions that can be crucial for modulating the biological activity and pharmacokinetic properties of the final compounds.

Key applications of this compound include:

  • Synthesis of Furo[2,3-d]pyrimidines: This is the most prominent application, where the furonitrile undergoes cyclocondensation with reagents like formamide, formic acid, orthoesters, and guanidine derivatives to furnish the furo[2,3-d]pyrimidine skeleton.

  • Multicomponent Reactions (MCRs): The inherent reactivity of the furonitrile makes it an ideal candidate for MCRs, allowing for the rapid and efficient assembly of complex molecules in a single synthetic operation. This approach is highly valued in modern drug discovery for its ability to generate chemical diversity.

  • Synthesis of Other Fused Systems: Beyond pyrimidines, the versatile functional groups of this compound can be exploited to construct other fused heterocyclic systems, further expanding its utility in organic synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent transformation into a key furo[2,3-d]pyrimidine derivative.

Protocol 1: Synthesis of this compound

This protocol is based on the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes and can be adapted for the synthesis of 2-aminofurans.

Materials:

  • Acetylacetone

  • Malononitrile

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

Procedure:

  • A mixture of acetylacetone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) is prepared in ethanol (150 mL).

  • To this suspension, morpholine (0.1 mol) is added dropwise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

ParameterValue
Reactants Acetylacetone, Malononitrile, Sulfur
Catalyst Morpholine
Solvent Ethanol
Temperature Reflux
Reaction Time 2 - 4 hours
Typical Yield 70 - 85%
Protocol 2: Synthesis of 4-Amino-5-acetyl-6-methylfuro[2,3-d]pyrimidine

This protocol describes the cyclocondensation of this compound with formamide to yield a furo[2,3-d]pyrimidine.

Materials:

  • This compound

  • Formamide

Procedure:

  • A mixture of this compound (0.05 mol) in an excess of formamide (50 mL) is heated to reflux (approximately 180-190 °C).

  • The reaction is maintained at this temperature for a period of 4-6 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-Amino-5-acetyl-6-methylfuro[2,3-d]pyrimidine.

ParameterValue
Reactant This compound
Reagent Formamide
Temperature 180 - 190 °C
Reaction Time 4 - 6 hours
Typical Yield 65 - 80%

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways described in the protocols.

Synthesis_of_Furonitrile Reactants Acetylacetone + Malononitrile + Sulfur Product This compound Reactants->Product Gewald Reaction Reflux Catalyst Morpholine Catalyst->Product Solvent Ethanol Solvent->Product

Caption: Synthesis of this compound.

Synthesis_of_Furopyrimidine StartingMaterial This compound Product 4-Amino-5-acetyl-6-methylfuro[2,3-d]pyrimidine StartingMaterial->Product Cyclocondensation 180-190 °C Reagent Formamide Reagent->Product

Caption: Synthesis of a Furo[2,3-d]pyrimidine Derivative.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel heterocyclic compounds for drug discovery. The straightforward and efficient protocols for its synthesis and subsequent elaboration into furo[2,3-d]pyrimidines highlight its importance for researchers and scientists in the field of medicinal chemistry and organic synthesis. The continued exploration of the reactivity of this versatile building block is expected to yield a new generation of biologically active molecules with therapeutic potential.

Application Notes and Protocols for 4-Acetyl-2-amino-5-methyl-3-furonitrile as a Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-amino-5-methyl-3-furonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Its unique arrangement of functional groups—an amino group, a nitrile, an acetyl moiety, and a furan ring—makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this precursor in the synthesis of biologically active compounds, particularly focusing on the generation of furo[2,3-d]pyrimidine derivatives, which have shown promise as inhibitors of key signaling pathways implicated in cancer.

Application Notes: Synthesis of Furo[2,3-d]pyrimidine Derivatives as PI3K/AKT Pathway Inhibitors

Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered considerable interest in drug discovery due to their diverse pharmacological activities. One of the most significant applications of these compounds is in the field of oncology. Derivatives of the furo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1]

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation and overactivation of this pathway are common occurrences in a multitude of human cancers, contributing to tumor progression and resistance to therapy. Therefore, the development of small molecule inhibitors targeting this pathway is a major focus of anticancer drug development.

This compound serves as an ideal starting material for the synthesis of substituted furo[2,3-d]pyrimidines. The amino and nitrile groups are perfectly positioned to undergo cyclization reactions with single-carbon synthons, such as formamide or formic acid, to construct the pyrimidine ring fused to the furan core. The acetyl and methyl groups on the furan ring provide additional points for substitution and modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

The resulting 4-acetyl-5-methylfuro[2,3-d]pyrimidin-4-amine and its derivatives can be further functionalized to enhance their potency and selectivity as PI3K/AKT inhibitors. These compounds can be screened in various cancer cell lines to assess their antiproliferative and pro-apoptotic effects, with the ultimate goal of identifying lead compounds for further preclinical and clinical development.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Cyclization Reaction A->C B Formamide B->C D 4-Acetyl-5-methylfuro[2,3-d]pyrimidin-4-amine C->D E In vitro PI3K/AKT Kinase Assay D->E D->E F Cancer Cell Line Proliferation Assay D->F H Lead Compound Identification E->H G Apoptosis Assay F->G G->H

A high-level workflow for the synthesis and biological evaluation of furo[2,3-d]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetyl-5-methylfuro[2,3-d]pyrimidin-4-amine

This protocol describes the synthesis of 4-Acetyl-5-methylfuro[2,3-d]pyrimidin-4-amine from this compound. The procedure is based on established methods for the cyclization of 2-amino-3-cyanofurans with formamide.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol).

  • Add formamide (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 190-210 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (200 mL).

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • To purify the product, recrystallize it from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven at 60 °C.

  • Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for the synthesized 4-Acetyl-5-methylfuro[2,3-d]pyrimidin-4-amine, based on data from closely related furo[2,3-d]pyrimidine derivatives.[2]

ParameterExpected Value
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Appearance White to off-white crystalline solid
Melting Point >250 °C (decomposes)
Yield 75-85%
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.25 (s, 1H, pyrimidine-H), 7.80 (br s, 2H, NH₂), 2.60 (s, 3H, CH₃), 2.50 (s, 3H, COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 195.0 (C=O), 165.0, 160.0, 155.0, 150.0, 115.0, 110.0, 30.0 (COCH₃), 15.0 (CH₃)
IR (KBr, cm⁻¹) 3350-3150 (N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1580 (N-H bending)
Mass Spec (m/z) 205 [M+H]⁺

Note: The spectral data provided are illustrative and based on analogous structures. Actual values may vary.

Signaling Pathway: Inhibition of PI3K/AKT Pathway

The synthesized furo[2,3-d]pyrimidine derivatives are designed to target the PI3K/AKT signaling pathway. The diagram below illustrates the mechanism of action where the compound inhibits the kinase activity of PI3K, leading to a downstream cascade of events that ultimately results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/AKT signaling pathway by a furo[2,3-d]pyrimidine derivative.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The straightforward conversion to furo[2,3-d]pyrimidine derivatives provides a robust platform for the development of potent and selective inhibitors of the PI3K/AKT signaling pathway. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical scaffold in the ongoing search for new and effective anticancer agents.

References

experimental protocol for reactions with 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-amino-5-methyl-3-furonitrile is a multifunctional heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural similarity to known biologically active furan, thiophene, and pyran derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. These notes provide a comprehensive guide for the synthesis, characterization, and potential applications of this compound, including detailed experimental protocols and data presentation formats.

Chemical Properties and Synthesis

While specific experimental data for this compound is not widely available in the public domain, its synthesis can be postulated based on established reactions for similar heterocyclic compounds. The most probable synthetic route is a variation of the Gewald reaction, which is a multicomponent condensation reaction.

Proposed Synthesis:

A plausible one-pot synthesis would involve the reaction of acetylacetone, malononitrile, and an appropriate sulfur or oxygen source in the presence of a basic catalyst.

Table 1: Proposed Reactants and Catalysts for Synthesis

Role Compound Notes
Starting Material 1 AcetylacetoneProvides the acetyl and methyl groups at positions 4 and 5.
Starting Material 2 MalononitrileSource of the amino and nitrile groups at positions 2 and 3.
Heteroatom Source Elemental Sulfur or an Oxygen equivalentFor the formation of the furan ring. The choice of reagent here is critical for directing the synthesis towards a furan rather than a thiophene.
Catalyst Diethylamine or other organic basesTo facilitate the condensation reaction.[1][2]
Solvent Ethanol or MethanolCommon solvents for Gewald-type reactions.[1]

Experimental Protocols

Synthesis of this compound (Proposed Protocol)

This protocol is a generalized procedure based on the synthesis of structurally related aminothiophenes and aminofurans.[1][2] Researchers should optimize the reaction conditions.

Materials:

  • Acetylacetone

  • Malononitrile

  • Elemental Sulfur (or a suitable oxygen source)

  • Diethylamine

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (0.10 mol) and malononitrile (0.10 mol) in absolute ethanol (50 ml).

  • To this solution, add elemental sulfur (0.10 mol) and diethylamine (5 ml).

  • Heat the reaction mixture to reflux with continuous stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

  • Dry the purified product under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Data for Characterization

Technique Expected Observations
Melting Point A sharp melting point indicates high purity.
FT-IR (cm⁻¹) Peaks corresponding to N-H (amino), C≡N (nitrile), and C=O (acetyl) functional groups.
¹H-NMR (CDCl₃) Signals for the amino protons, methyl protons, and acetyl protons. The chemical shifts will be indicative of the electronic environment.
¹³C-NMR (CDCl₃) Resonances for all carbon atoms in the molecule, including the furan ring, nitrile, and acetyl groups.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the target compound (C₈H₈N₂O₂).

Potential Applications and Biological Activity

The structural motifs present in this compound are found in various biologically active molecules. This suggests that the title compound could serve as a valuable building block in drug discovery.

  • Antimicrobial and Antifungal Activity: Similar thiazolo[4,5-b]pyridines have demonstrated significant antimicrobial and antifungal properties.[3] The aminofuran scaffold could exhibit similar activity.

  • Anticancer Activity: 2-aminothiophene derivatives have been investigated for their antiproliferative effects against cancer cell lines.[4] The title compound could be explored for similar cytotoxic effects.

  • Enzyme Inhibition: The diverse functionalities of the molecule make it a candidate for screening against various enzymes, such as kinases or proteases.

  • Materials Science: The conjugated system and presence of heteroatoms could make this compound and its derivatives useful in the development of organic electronic materials.[4]

Diagrams

Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A Acetylacetone D One-Pot Condensation (Gewald-type Reaction) A->D B Malononitrile B->D C Sulfur/Oxygen Source C->D E Filtration D->E Crude Product F Recrystallization E->F G This compound F->G Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Derivatization Pathways

G cluster_derivatives Potential Derivatives A This compound B Schiff Bases A->B Reaction of Amino Group with Aldehydes/Ketones C Fused Heterocycles (e.g., Thieno[2,3-d]pyrimidines) A->C Cyclocondensation Reactions D Amide Derivatives A->D Acylation of Amino Group

Caption: Potential reaction pathways for the derivatization of the title compound.

References

Furanonitriles in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanonitriles, a class of heterocyclic compounds characterized by a furan ring bearing a nitrile group, have emerged as a versatile scaffold in medicinal chemistry. The unique electronic properties and synthetic accessibility of the furanonitrile core allow for the development of compounds with a wide range of biological activities. This document provides detailed application notes on the therapeutic potential of furanonitriles and comprehensive protocols for their synthesis and biological evaluation.

Therapeutic Applications of Furanonitrile Derivatives

Furanonitrile derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. Their biological activity is often attributed to their ability to act as enzyme inhibitors, receptor antagonists, or modulators of key signaling pathways.

Anticancer Applications

Furanonitrile-containing molecules have been investigated as potent anticancer agents, primarily targeting cell proliferation, angiogenesis, and survival pathways.

One notable example involves bis-2(5H)-furanone derivatives, which have shown significant inhibitory activity against glioma cells.[1] The proposed mechanism of action for some of these compounds involves the induction of cell cycle arrest at the S-phase and interaction with DNA, ultimately leading to apoptosis.

Another key target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Several heterocyclic compounds containing cyano groups have been developed as VEGFR-2 inhibitors.

Compound ClassTarget Cell Line/EnzymeActivity (IC₅₀)Reference
Bis-2(5H)-furanone derivative (4e)C6 glioma cells12.1 µM[1]
2-amino-3-cyanopyridine derivative (1)A549 (Lung carcinoma)10 nM
HT-29 (Colon adenocarcinoma)0.33 nM
SMMC-7721 (Hepatocellular carcinoma)0.25 nM
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (27)A549 (Lung carcinoma)22 nM
H460 (Large cell lung cancer)0.23 nM
HT-29 (Colon adenocarcinoma)0.65 nM
SMMC-7721 (Hepatocellular carcinoma)0.77 nM
Antiviral Applications

The furan scaffold is present in a number of antiviral agents. Furan-substituted spirothiazolidinones have been identified as potent inhibitors of the influenza A/H3N2 virus.[2][3] These compounds are proposed to act as fusion inhibitors, targeting the viral hemagglutinin protein and preventing its conformational changes that are necessary for viral entry into the host cell.[4][5]

CompoundVirus StrainActivity (EC₅₀)Reference
Spirothiazolidinone 3cInfluenza A/H3N2~1 µM[2]
Spirothiazolidinone 3dInfluenza A/H3N2~1 µM[2]
Spirothiazolidinone 2cInfluenza A/H3N21.3 µM[5]
Enzyme Inhibition

Furan-containing compounds have been explored as inhibitors of various enzymes, including cathepsin K, a cysteine protease involved in bone resorption. Inhibition of cathepsin K is a therapeutic strategy for osteoporosis.

CompoundEnzymeActivity (IC₅₀)Reference
OST-4077Human Cathepsin K11 nM[6]
OST-4077Rat Cathepsin K427 nM[6]
Nitrile-based inhibitor 21Human Cathepsin K3 nM[7]
Peptidic nitrile inhibitor 25Human Cathepsin K1.4 nM[7]

Experimental Protocols

Synthesis of Furanonitriles

A common method for the synthesis of substituted 2-amino-3-cyanofurans is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of a dinitrile.[8][9][10][11]

  • Step 1: Preparation of the Dinitrile Precursor.

    • To a solution of phenylacetonitrile (1 equivalent) in a suitable solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at 0 °C for 30 minutes to generate the carbanion.

    • Add a solution of 2-chloroacetonitrile (1 equivalent) in the same solvent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the dinitrile precursor.

  • Step 2: Thorpe-Ziegler Cyclization.

    • Dissolve the dinitrile precursor (1 equivalent) in an anhydrous solvent (e.g., ethanol or THF).

    • Add a catalytic amount of a base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) (0.1-0.3 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the 2-amino-3-cyanofuran derivative.

Biological Evaluation Protocols

This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell count and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant human VEGFR-2 kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound at various concentrations.

    • Add 20 µL of the VEGFR-2 kinase solution to each well.

    • Initiate the reaction by adding a 25 µL mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay determines the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).

  • Cell Seeding:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Viral Infection:

    • Prepare serial dilutions of the influenza A/H3N2 virus in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin.

    • Wash the confluent MDCK cell monolayers with PBS.

    • Infect the cells with 200 µL of the virus dilution (aiming for 50-100 plaques per well in the virus control).

    • Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment and Overlay:

    • Prepare an overlay medium. For an agarose overlay, mix equal volumes of 1.8% molten agarose and 2x DMEM containing 2 µg/mL TPCK-treated trypsin and the test compound at various concentrations.

    • After the 1-hour incubation, aspirate the virus inoculum.

    • Gently add 2 mL of the overlay medium containing the different concentrations of the compound to the corresponding wells. Include virus control (no compound) and cell control (no virus, no compound) wells.

    • Allow the overlay to solidify at room temperature.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

    • Fix the cells with 4% formaldehyde for at least 30 minutes.

    • Carefully remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow the plates to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

    • Wash the cells with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 0.5 mL of a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Antiviral Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_assay Plaque Reduction Assay cluster_analysis Data Analysis cell_culture MDCK Cell Culture infection Infect MDCK Cells cell_culture->infection virus_prep Influenza Virus Propagation & Titer virus_prep->infection compound_prep Furanonitrile Compound Serial Dilutions treatment Add Compound Overlay compound_prep->treatment infection->treatment incubation Incubate (48-72h) treatment->incubation staining Fix & Stain (Crystal Violet) incubation->staining plaque_count Plaque Counting staining->plaque_count ec50 EC50 Determination plaque_count->ec50 anticancer_pathway Furanonitrile Furanonitrile Derivative DNA Nuclear DNA Furanonitrile->DNA Intercalation/ Binding Damage DNA Damage DNA->Damage S_Phase S-Phase Arrest Damage->S_Phase Activation of Checkpoint Kinases Apoptosis Apoptosis S_Phase->Apoptosis Proliferation Cell Proliferation S_Phase->Proliferation Inhibition Apoptosis->Proliferation Inhibition

References

Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel furo[2,3-b]pyridine and furo[2,3-d]pyrimidine heterocycles, utilizing 4-Acetyl-2-amino-5-methyl-3-furonitrile as a versatile starting material. The described methods offer pathways to complex molecular scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds are fundamental to the development of new therapeutic agents. The fusion of a furan ring with pyridine or pyrimidine moieties can lead to compounds with unique biological activities. This compound is a highly functionalized and reactive building block. The presence of an amino group ortho to a nitrile group, along with an acetyl substituent, allows for a variety of cyclization reactions to form fused heterocyclic systems. This document outlines two key applications of this starting material in the synthesis of furo[2,3-b]pyridines and furo[2,3-d]pyrimidines.

Application 1: Synthesis of Furo[2,3-b]pyridines via Friedländer Annulation

The Friedländer annulation provides a straightforward method for the synthesis of quinolines and related fused pyridines. In this application, a Lewis acid-mediated condensation of this compound with a cyclic ketone, such as cyclohexanone, yields a tetracyclic furo[2,3-b]pyridine derivative. This reaction is a powerful tool for constructing complex polycyclic systems.[1]

Experimental Protocol: Synthesis of 4-amino-5-acetyl-6-methyl-7,8,9,10-tetrahydrofuro[2,3-b]cycloocta[e]pyridine

Materials:

  • This compound

  • Cyclohexanone

  • Zinc chloride (ZnCl₂)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add cyclohexanone (1.2 eq).

  • To this mixture, add anhydrous zinc chloride (1.5 eq) in one portion.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioAmount (mmol)Yield (%)
This compound164.171.010-
Cyclohexanone98.141.212-
4-amino-5-acetyl-6-methyl-7,8,9,10-tetrahydrofuro[2,3-b]cycloocta[e]pyridine244.30--75

Reaction Pathway

friedlander_annulation start This compound + Cyclohexanone reagents ZnCl₂, Ethanol, Reflux start->reagents product 4-amino-5-acetyl-6-methyl- 7,8,9,10-tetrahydrofuro[2,3-b]cycloocta[e]pyridine reagents->product cyclocondensation_formamide start This compound reagents Formamide, 150-160 °C start->reagents product 4-amino-5-acetyl-6-methylfuro[2,3-d]pyrimidine reagents->product

References

Application Notes and Protocols: 2-Amino-3-cyanothiophene Derivatives as Versatile Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research for "4-Acetyl-2-amino-5-methyl-3-furonitrile" as an intermediate in drug discovery did not yield specific application notes, protocols, or quantitative data in the public domain. However, the structurally related 2-aminothiophene-3-carbonitrile scaffold is a well-documented and highly versatile intermediate in the synthesis of numerous biologically active compounds. Therefore, this document provides detailed application notes and protocols for this class of compounds as a representative example of the utility of 2-amino-3-cyanoheterocycles in medicinal chemistry.

Introduction

2-Aminothiophene-3-carbonitrile and its derivatives are pivotal building blocks in the field of medicinal chemistry. Their importance stems from their utility in the synthesis of a wide array of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are recognized as "privileged structures" due to their diverse and significant biological activities. These activities include potent anticancer, antimicrobial, and anti-inflammatory properties. The facile synthesis of the 2-aminothiophene core, primarily through the Gewald reaction, further enhances its appeal as a starting material in drug discovery programs.[1][2]

This document outlines the synthesis of 2-aminothiophene-3-carbonitrile intermediates and their subsequent conversion into biologically active thieno[2,3-d]pyrimidine derivatives, providing detailed protocols and relevant data for researchers in drug development.

Synthesis of 2-Aminothiophene-3-carbonitrile Intermediates

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[3][4] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst.[3][4]

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes the synthesis of a common 2-aminothiophene intermediate.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine or piperidinium borate)[2]

  • Ethanol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which should result in the precipitation of the product.

  • If precipitation is not complete, place the flask in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Workflow for the Gewald Synthesis:

Gewald_Synthesis ketone Ketone/ Aldehyde intermediate Knoevenagel Condensation Product ketone->intermediate nitrile Active Methylene Nitrile nitrile->intermediate sulfur Sulfur product 2-Aminothiophene Derivative sulfur->product base Base (e.g., Morpholine) base->intermediate intermediate->product

Gewald multicomponent synthesis of 2-aminothiophenes.

Application in the Synthesis of Thieno[2,3-d]pyrimidines

2-Aminothiophene-3-carbonitriles are excellent precursors for the synthesis of thieno[2,3-d]pyrimidines. The amino and cyano groups are perfectly positioned to undergo cyclization reactions with various one-carbon synthons.

Experimental Protocol: Synthesis of 4-aminothieno[2,3-d]pyrimidines

This protocol outlines a general procedure for the cyclization of a 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Standard laboratory glassware for heating

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the mixture to reflux (approximately 180-200°C) and maintain at this temperature for 1.5 to 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the resulting solid by filtration, wash with water, and dry to obtain the crude thieno[2,3-d]pyrimidine.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Alternative Cyclization Method: An alternative method involves the reaction of the 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized with an amine in a Dimroth rearrangement.[5]

Workflow for Thieno[2,3-d]pyrimidine Synthesis:

Thienopyrimidine_Synthesis start 2-Aminothiophene -3-carbonitrile cyclization Cyclization start->cyclization reagent One-Carbon Synthon (e.g., Formamide) reagent->cyclization product Thieno[2,3-d]pyrimidine Derivative cyclization->product

Synthesis of thieno[2,3-d]pyrimidines from a 2-aminothiophene intermediate.

Biological Activity of Derived Furo[2,3-d]pyrimidines

While direct data for thieno[2,3-d]pyrimidines derived from the specific acetyl-furanonitrile was not found, the broader class of furo[2,3-d]pyrimidines, which are bioisosteres of thieno[2,3-d]pyrimidines, have been extensively studied and show significant potential in drug discovery. They are known to act as kinase inhibitors and anticancer agents.[6]

Quantitative Data: In Vitro Biological Activity of Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro biological activity of representative furo[2,3-d]pyrimidine derivatives from the literature, highlighting their potential as anticancer agents.

Table 1: In Vitro PI3Kα/β and AKT Inhibitory Activity of a Furo[2,3-d]pyrimidine Derivative. [7]

CompoundTarget EnzymeIC50 (µM)
10b PI3Kα0.175 ± 0.007
PI3Kβ0.071 ± 0.003
AKT0.411 ± 0.02

Table 2: In Vitro Antiproliferative Activity (GI50 in µM) of Furo[2,3-d]pyrimidine Derivative 10b against various cancer cell lines. [7]

Cell LineCancer TypeGI50 (µM)
HS 578TBreast1.51
T-47DBreast1.95
MCF7Breast2.15

Table 3: In Vitro VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine and Furo[3,2-e][1][8]triazolo[1,5-c]pyrimidine Derivatives. [9]

CompoundTarget EnzymeIC50 (nM)
8b VEGFR-238.72 ± 1.7
10c VEGFR-241.40 ± 1.8
Sorafenib (Control)VEGFR-239.81 ± 1.5

Signaling Pathways

Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/AKT pathway.

PI3K/AKT Signaling Pathway and Inhibition by Furo[2,3-d]pyrimidine Derivatives:

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Furo[2,3-d]pyrimidine Derivative (e.g., 10b) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Simplified PI3K/AKT signaling pathway and points of inhibition by furo[2,3-d]pyrimidine derivatives.

Conclusion

While specific data on this compound in drug discovery is scarce, the analogous 2-aminothiophene-3-carbonitrile scaffold serves as a powerful and versatile intermediate. The Gewald reaction provides a straightforward entry to these compounds, which can be readily converted into biologically active fused pyrimidine systems like thieno[2,3-d]pyrimidines and their bioisosteric furo[2,3-d]pyrimidine counterparts. These derivatives have demonstrated potent inhibitory activity against key cancer targets such as PI3K, AKT, and VEGFR-2, underscoring the importance of the 2-amino-3-cyanoheterocycle motif in the design of novel therapeutics. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new drugs based on these privileged heterocyclic scaffolds.

References

Application Note & Protocol: Cell-Based Assays for Aminofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminofuran derivatives represent a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Cell-based assays are fundamental tools for evaluating the efficacy and mechanism of action of these derivatives. This document provides detailed protocols for assessing the cytotoxic effects of aminofuran derivatives on cancer cell lines and outlines a common signaling pathway they may influence.

Part 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The concentration of this colored product is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Aminofuran derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the aminofuran derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the aminofuran derivatives.

    • Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).

    • Incubate the plate for 24 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cells (5-10k/well) incubation_24h 2. Incubate 24h (Attachment) cell_seeding->incubation_24h add_compounds 3. Add Aminofuran Derivatives incubation_24h->add_compounds incubation_48h 4. Incubate 24-72h (Treatment) add_compounds->incubation_48h add_mtt 5. Add MTT Solution (20 µL) incubation_48h->add_mtt incubation_4h 6. Incubate 4h (Formazan Formation) add_mtt->incubation_4h solubilize 7. Add DMSO (150 µL) incubation_4h->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calculate_viability 9. Calculate % Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Data Presentation

The cytotoxic activity of aminofuran derivatives is typically quantified by their IC50 values. The table below presents example data for three hypothetical aminofuran derivatives against two different cancer cell lines after 48 hours of treatment.

CompoundCell LineIC50 (µM)
Aminofuran-A HeLa12.5
A54925.3
Aminofuran-B HeLa5.2
A5498.9
Aminofuran-C HeLa34.1
A54945.7

Part 2: Mechanism of Action - Apoptosis Induction

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. Aminofuran derivatives may trigger apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and involves the activation of caspases.

Key Steps in the Intrinsic Apoptosis Pathway:
  • Cellular Stress: The aminofuran derivative induces cellular stress.

  • Bcl-2 Regulation: Pro-apoptotic proteins (Bax, Bak) are upregulated, while anti-apoptotic proteins (Bcl-2, Bcl-xL) are downregulated.

  • Mitochondrial Permeabilization: Bax/Bak activation leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates Caspase-9 (initiator caspase), which in turn cleaves and activates Caspase-3 (executioner caspase).

  • Cell Death: Activated Caspase-3 cleaves cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram

Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Cascade compound Aminofuran Derivative bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) compound->bcl2 inhibits bax Bax / Bak (Pro-apoptotic) compound->bax activates bcl2->bax mito Mitochondrion bax->mito permeabilizes cytc Cytochrome c (released) mito->cytc apaf Apaf-1 cytc->apaf apoptosome Apoptosome apaf->apoptosome forms act_cas9 Activated Caspase-9 apoptosome->act_cas9 activates cas9 Pro-Caspase-9 cas9->act_cas9 act_cas3 Activated Caspase-3 act_cas9->act_cas3 activates cas3 Pro-Caspase-3 cas3->act_cas3 death Apoptosis act_cas3->death executes

Application Notes and Protocols for the Analytical Detection of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-amino-5-methyl-3-furonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. This document provides detailed application notes and proposed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to a lack of specific validated methods for this compound in the public domain, the following protocols are based on established analytical methodologies for structurally similar compounds, such as substituted aminothiophenes and other heterocyclic nitriles.[1][2] These methods serve as a strong starting point for method development and validation in your laboratory.

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are illustrative and will require experimental validation.

ParameterExpected Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time 4-6 minutes
Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines the steps for the analysis of this compound using an RP-HPLC system with a UV detector.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (Illustrative):

    Time (min) % Solvent A % Solvent B
    0 90 10
    10 10 90
    12 10 90
    12.1 90 10

    | 15 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of the compound. A wavelength of approximately 254 nm is a common starting point for similar aromatic compounds.[1]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol or a mixture of water and organic solvent). The final concentration should fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram for HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Injection separation Chromatographic Separation hplc->separation detection UV Detection separation->detection data Data Acquisition and Processing detection->data quant Quantification data->quant

Caption: A generalized workflow for HPLC analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative and quantitative information. For this compound, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis might be possible.[3]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for a GC-MS method.

ParameterExpected Value
Linearity Range 0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Retention Time 8-12 minutes
Experimental Protocol: GC-MS Analysis

This protocol describes a potential GC-MS method for the determination of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • A suitable solvent (e.g., Dichloromethane, Ethyl Acetate - GC grade)

  • Derivatization agent (optional, e.g., BSTFA with 1% TMCS)

  • Internal standard (optional, e.g., a structurally similar compound not present in the sample)

2. Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (e.g., Quadrupole or Ion Trap)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

3. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

  • Oven Temperature Program (Illustrative):

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40 - 400

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution. If an internal standard is used, add it to each standard and sample at a constant concentration.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. Concentrate the extract if necessary.

  • Derivatization (Optional): If derivatization is required, evaporate the solvent from the standard or sample extract and add the derivatizing agent. Heat the mixture as required by the derivatization protocol (e.g., 70 °C for 30 minutes).

5. Analysis and Quantification:

  • Inject the prepared standards and samples into the GC-MS system.

  • Identify the analyte based on its retention time and mass spectrum.

  • For quantification, use the peak area of a characteristic ion (quantification ion) of the analyte. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Workflow Diagram for GC-MS Analysis

GCMS_Workflow prep Sample and Standard Preparation (+ Derivatization) gc Gas Chromatograph (Injector, Column) prep->gc Injection separation Chromatographic Separation gc->separation ms Mass Spectrometer (Ionization, Mass Analyzer) separation->ms detection Ion Detection ms->detection data Data Acquisition and Processing detection->data

Caption: A generalized workflow for GC-MS analysis.

III. Method Validation

It is imperative that any analytical method developed based on these notes be fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC and GC-MS methods outlined in these application notes provide a solid foundation for the development of validated analytical procedures for the detection and quantification of this compound. Researchers, scientists, and drug development professionals are encouraged to use these protocols as a starting point and to perform comprehensive method development and validation to ensure the reliability and accuracy of their results.

References

Application Notes and Protocols for the Safe Handling and Storage of Furanonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper handling and storage of furanonitrile compounds. These guidelines are essential for ensuring laboratory safety and maintaining the integrity of these chemicals for research and development purposes.

Hazard Identification and Classification

Furanonitrile and its derivatives are classified as hazardous materials. It is crucial to understand their potential risks before handling. The primary hazards associated with these compounds include flammability, acute toxicity, and the potential for peroxide formation.

Table 1: Hazard Classification for 2-Furancarbonitrile

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour.[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[1]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.
CarcinogenicityCategory 1BH350: May cause cancer.
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.

Note: This data is based on the Safety Data Sheet for 2-Furancarbonitrile and may be representative of other furanonitrile compounds. Always consult the specific SDS for the compound you are using.

Proper Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of furanonitrile compounds, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: All work with furanonitrile compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandard/Specification
Eyes/FaceTightly fitting safety goggles or a face shield.Conforming to EN166 (EU) or NIOSH (US).[1]
SkinFire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber).
RespiratoryFull-face respirator if exposure limits are exceeded or irritation is experienced.

Note: The selection of appropriate PPE depends on the specific furanonitrile compound and the nature of the experimental procedure.

Storage Procedures

Proper storage is critical to maintain the stability and integrity of furanonitrile compounds and to prevent hazardous situations.

General Storage Conditions
  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking in storage areas.[1][2]

  • Incompatible Materials: Store separately from strong oxidizing agents and acids.

  • Light Exposure: Protect from direct sunlight.[2]

Peroxide Formation

Certain furan derivatives may form explosive peroxides upon prolonged storage, especially when exposed to air.[2] It is recommended to date containers upon receipt and opening to track their age. If peroxide formation is suspected, do not move or open the container and contact your institution's environmental health and safety (EHS) office immediately.[2]

Experimental Protocols

Protocol for Handling Furanonitrile Compounds
  • Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) for the specific furanonitrile compound. Ensure the chemical fume hood is functioning correctly.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 2.

  • Dispensing:

    • Ground and bond containers and receiving equipment to prevent static discharge.[1]

    • Use non-sparking tools.[1]

    • Carefully measure and dispense the required amount of the compound within the fume hood.

  • Reaction Setup:

    • Perform all reactions in appropriate glassware within the fume hood.

    • Ensure the reaction setup is secure and stable.

  • Post-Reaction:

    • Quench any reactive reagents safely as a final step in the experimental procedure.

    • Clean all glassware thoroughly.

Protocol for Storage of Furanonitrile Compounds
  • Container Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, date received, and date opened.

  • Storage Location:

    • Store in a designated, well-ventilated, and cool area away from incompatible materials.

    • Flammable liquid storage cabinets are recommended.

  • Inventory Management: Maintain an accurate inventory of all furanonitrile compounds.

  • Peroxide Check: For peroxide-forming furanonitriles, periodically check for the presence of peroxides, especially for containers that have been opened and stored for an extended period.

Waste Disposal

Proper disposal of furanonitrile waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation
  • Collect furanonitrile waste in a dedicated, properly labeled, and sealed container.

  • Do not mix furanonitrile waste with other chemical waste streams unless compatibility is confirmed.

Disposal Protocol
  • Containerization: Use a compatible container for waste collection. Do not overfill the container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "Furanonitrile Compounds."

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from heat and ignition sources.

  • Disposal Request: Follow your institution's procedures for hazardous waste disposal. Contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Decontamination: Thoroughly decontaminate any empty containers before disposal. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.

Visualizations

Workflow for Safe Handling and Storage

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS prep2 Verify Fume Hood Function prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Ground & Bond Containers prep3->handle1 Proceed to Handling handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense in Fume Hood handle2->handle3 store1 Label Container handle3->store1 After Use disp1 Segregate Waste handle3->disp1 Generate Waste store2 Store in Cool, Dry, Ventilated Area store1->store2 store3 Segregate from Incompatibles store2->store3 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for Safe Handling and Storage of Furanonitrile Compounds.

Decision Tree for Furanonitrile Waste Disposal

cluster_pure Pure or Known Mixture cluster_mixed Unknown or Complex Mixture start Furanonitrile Waste Generated q1 Is waste contaminated with other chemicals? start->q1 pure1 Collect in a dedicated, labeled container. q1->pure1 No mixed1 Consult with EHS for compatibility assessment. q1->mixed1 Yes pure2 Indicate all components on the label. pure1->pure2 end_node Store in designated hazardous waste area and arrange for professional disposal. pure2->end_node mixed2 Follow EHS guidance for segregation and collection. mixed1->mixed2 mixed2->end_node

Caption: Decision Tree for Furanonitrile Waste Disposal.

Disclaimer: This document provides general guidance. Always refer to the specific Safety Data Sheet (SDS) for the furanonitrile compound you are using and follow all applicable local, state, and federal regulations for chemical handling and disposal. Consultation with your institution's Environmental Health and Safety (EHS) office is strongly recommended.

References

Application Notes and Protocols for the Synthesis of Substituted 2-Amino-3-nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of substituted 2-amino-3-furonitriles and their thiophene analogs is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in various biologically active compounds. While the synthesis of 2-aminothiophenes via the Gewald reaction is a well-established and versatile method, the direct synthesis of their furan counterparts can be less straightforward. This document provides a detailed protocol for the synthesis of a 2-aminothiophene derivative, which is a close structural analog of 4-Acetyl-2-amino-5-methyl-3-furonitrile, and proposes a potential synthetic route for the furan derivative based on established methodologies for 2-aminofuran synthesis.

Part 1: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (A Thiophene Analog)

The Gewald reaction is a multicomponent condensation that provides a reliable route to polysubstituted 2-aminothiophenes.[1] This one-pot synthesis involves the reaction of a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1]

Reaction Scheme

reagents Acetylacetone + Ethyl Cyanoacetate + Sulfur product Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate reagents->product Gewald Reaction catalyst Diethylamine Ethanol, Reflux

Caption: Gewald reaction for the synthesis of a 2-aminothiophene.

Experimental Protocol

A mixture of ethyl cyanoacetate (0.10 mol, 11.3 g) and acetylacetone (0.10 mol, 10.22 g) in absolute ethanol (20 ml) is added to a solution of elemental sulfur (0.10 mol, 3.2 g) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature.[1] The reaction mixture is then refluxed for 3 hours.[1] After cooling, the precipitated product is filtered, washed with ethanol, dried, and recrystallized from ethanol.[1]

Data Presentation
Reactant/ReagentMolar Equiv.AmountRole
Acetylacetone1.010.22 gKetone
Ethyl Cyanoacetate1.011.3 gActivated Nitrile
Elemental Sulfur1.03.2 gSulfur Source
DiethylamineCatalytic5 mlBase Catalyst
Absolute Ethanol-70 mlSolvent
Product Yield: 52%
Reaction Time 3 hours
Temperature Reflux

Part 2: Proposed Synthesis of this compound

The synthesis of 2-aminofurans can be achieved through various methods, including the cyclization of γ-ketonitriles. A plausible route to this compound involves the reaction of an α-haloketone with a β-ketonitrile.

Proposed Reaction Scheme

A potential pathway involves the reaction of 3-chloro-2,4-pentanedione with malononitrile in the presence of a base. The initial alkylation of malononitrile followed by an intramolecular cyclization would yield the desired furan ring.

reagents 3-Chloro-2,4-pentanedione + Malononitrile intermediate Intermediate reagents->intermediate Alkylation product This compound intermediate->product Intramolecular Cyclization base Base (e.g., NaH) Solvent (e.g., DME)

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol

To a solution of malononitrile (1.0 equiv.) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base like sodium hydride (NaH, 1.1 equiv.) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for the formation of the malononitrile anion. Subsequently, a solution of 3-chloro-2,4-pentanedione (1.0 equiv.) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Note: This proposed protocol is based on general principles of organic synthesis and may require optimization of reaction conditions such as the choice of base, solvent, temperature, and reaction time to achieve the desired product in good yield.

Disclaimer: The synthesis of chemical compounds should only be performed by trained professionals in a properly equipped laboratory setting with appropriate safety precautions. The information provided here is for educational and informational purposes only.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the laboratory-scale synthesis and subsequent scale-up of 4-Acetyl-2-amino-5-methyl-3-furonitrile, a key intermediate in pharmaceutical and agrochemical research. The described method is a robust and efficient one-pot synthesis based on the principles of the Feist-Benary furan synthesis. This document outlines detailed experimental protocols, strategies for scaling the reaction from laboratory to pilot plant scale, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a highly functionalized furan derivative of significant interest in medicinal chemistry and materials science due to its versatile reactive groups. The presence of an amino, a cyano, and an acetyl group on the furan core makes it a valuable building block for the synthesis of more complex heterocyclic compounds with potential biological activity. The development of a scalable and cost-effective synthetic route is crucial for its widespread application in drug discovery and development.

This protocol details a proposed synthesis starting from readily available precursors: 3-chloro-2,4-pentanedione and malononitrile. The reaction proceeds via an initial alkylation followed by a base-mediated intramolecular cyclization to form the desired furan ring. Key considerations for transitioning this synthesis from a laboratory setting to a larger scale production are discussed, addressing challenges such as reaction control, heat management, and product isolation.

Data Presentation

Table 1: Reagent Quantities for Laboratory and Scale-Up Synthesis
ReagentMolecular Weight ( g/mol )Laboratory Scale (10 g Product)Pilot Scale (1 kg Product)Molar Equiv.
3-Chloro-2,4-pentanedione134.5710.1 g1.01 kg1.0
Malononitrile66.065.0 g500 g1.0
Sodium Ethoxide (21% in EtOH)68.0524.3 mL2.43 L1.0
Ethanol46.07200 mL20 L-
Ethyl Acetate88.11150 mL15 L-
Hexane86.18150 mL15 L-
Table 2: Typical Reaction Parameters and Expected Results
ParameterLaboratory ScalePilot Scale
Reaction Volume ~250 mL~25 L
Reaction Temperature 0 °C to 25 °C0 °C to 25 °C
Reaction Time 4 - 6 hours6 - 8 hours
Expected Yield 75 - 85%70 - 80%
Product Purity (after recrystallization) >98%>98%
Appearance Off-white to pale yellow solidOff-white to pale yellow solid

Experimental Protocols

Laboratory-Scale Synthesis of this compound (10 g scale)

Materials:

  • 3-Chloro-2,4-pentanedione (10.1 g, 75 mmol)

  • Malononitrile (5.0 g, 75 mmol)

  • Sodium Ethoxide (21% solution in ethanol, ~24.3 mL, 75 mmol)

  • Anhydrous Ethanol (200 mL)

  • Ethyl Acetate (for extraction and recrystallization)

  • Hexane (for recrystallization)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

  • Reagent Addition: Add malononitrile (5.0 g) and anhydrous ethanol (100 mL) to the flask. Stir the mixture until the malononitrile is fully dissolved.

  • Base Addition: Slowly add the sodium ethoxide solution to the stirred mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Addition of Halo-ketone: In a separate beaker, dissolve 3-chloro-2,4-pentanedione (10.1 g) in anhydrous ethanol (100 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol. Add ethyl acetate (150 mL) and water (100 mL) to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield this compound as an off-white to pale yellow solid.

Scale-Up Protocol for Pilot Plant Synthesis (1 kg scale)

Key Considerations for Scale-Up:

  • Heat Management: The reaction is exothermic, particularly during the addition of sodium ethoxide and 3-chloro-2,4-pentanedione. A jacketed reactor with efficient cooling is essential to maintain the desired temperature profile.

  • Reagent Addition Rate: The addition rates of the reagents must be carefully controlled to manage the exotherm. Slower addition rates may be necessary on a larger scale.

  • Mixing: Efficient mixing is critical to ensure uniform temperature and concentration throughout the reactor. An overhead mechanical stirrer with appropriate impeller design should be used.

  • Safety: Handle sodium ethoxide with care as it is a corrosive and flammable base. The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. 3-Chloro-2,4-pentanedione is a lachrymator and should be handled in a fume hood.

Procedure:

  • Reactor Preparation: Charge a clean and dry 50 L jacketed glass-lined reactor with malononitrile (0.5 kg) and anhydrous ethanol (10 L).

  • Initial Cooling and Mixing: Start the agitator and cool the reactor contents to 0-5 °C using the cooling jacket.

  • Base Addition: Slowly pump the sodium ethoxide solution (2.43 L) into the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Halo-ketone Addition: In a separate vessel, dissolve 3-chloro-2,4-pentanedione (1.01 kg) in anhydrous ethanol (10 L). Add this solution to the reactor via a dosing pump over 2-3 hours, maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 6-8 hours. Monitor the reaction by HPLC.

  • Quenching and Neutralization: Cool the reactor to 10-15 °C. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture to a pH of 7-8.

  • Solvent Removal and Extraction: Distill off the ethanol under reduced pressure. Add ethyl acetate (15 L) and water (10 L) to the reactor. After mixing, allow the layers to separate and transfer the organic layer to a separate vessel. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (5 L). Dry the organic phase by passing it through an in-line cartridge containing a suitable drying agent or by azeotropic distillation.

  • Crystallization and Isolation: Concentrate the organic solution to about one-third of its volume. Cool the solution to 0-5 °C to induce crystallization. Isolate the product by centrifugation or filtration, wash the cake with cold hexane, and dry under vacuum at 40-50 °C.

Visualizations

G start Start dissolve_mn Dissolve Malononitrile in Ethanol start->dissolve_mn cool_reactor Cool Reactor to 0-5 °C dissolve_mn->cool_reactor add_base Slowly Add Sodium Ethoxide cool_reactor->add_base add_ck Add 3-Chloro-2,4-pentanedione Solution Dropwise add_base->add_ck prepare_ck Prepare 3-Chloro-2,4-pentanedione Solution in Ethanol prepare_ck->add_ck react Stir at Room Temperature (4-6h Lab / 6-8h Scale-up) add_ck->react neutralize Neutralize with NaHCO3 react->neutralize concentrate Concentrate in vacuo neutralize->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate2 Concentrate to Crude Product dry->concentrate2 recrystallize Recrystallize from Ethyl Acetate/Hexane concentrate2->recrystallize end Final Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The provided application notes and protocols describe a practical and scalable synthesis of this compound. By following the detailed laboratory procedure, researchers can reliably produce this valuable intermediate. The scale-up protocol addresses critical process parameters, offering a clear path for transitioning the synthesis to a pilot plant or manufacturing setting. Careful attention to temperature control, mixing, and safety is paramount for a successful and safe scale-up. The presented data and workflow visualization serve as a comprehensive resource for chemists and chemical engineers involved in the synthesis of complex heterocyclic molecules.

Application Notes and Protocols for the Purification of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Acetyl-2-amino-5-methyl-3-furonitrile. The methodologies described are based on established techniques for the purification of analogous heterocyclic compounds and are intended to serve as a comprehensive guide for achieving high purity of the target molecule.

Introduction

This compound is a substituted furan derivative with potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including an acetyl, an amino, a methyl, and a cyano group, on the furan ring makes it a versatile building block for the synthesis of more complex molecules. However, the presence of these functionalities also necessitates robust purification strategies to remove impurities, starting materials, and by-products from the crude reaction mixture. This document outlines two primary purification techniques: recrystallization and column chromatography.

Purification Techniques

The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound. It is often beneficial to use a combination of techniques for optimal results.

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds based on their differential solubility in a particular solvent or solvent system at different temperatures.

Principle: The crude compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the purification of similar amino- and acetyl-substituted heterocyclic compounds, suitable solvents for this compound could include:

  • Ethanol

  • Isopropanol

  • Acetone/Water mixture

  • Ethanol/Water mixture

  • Ethyl acetate/Hexane mixture

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the compound completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point of thesolvent. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For improved crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization

Solvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Ethanol859875
Isopropanol859770
Acetone/Water (8:2)859680
Ethyl acetate/Hexane859565

Disclaimer: The quantitative data presented in this table is hypothetical and based on typical results for the recrystallization of similar compounds. Actual results may vary depending on the specific impurities and experimental conditions.

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Principle: A solution of the crude compound is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.

Stationary and Mobile Phase Selection: For a moderately polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the mobile phase is optimized to achieve good separation. A common starting point is a hexane/ethyl acetate gradient.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Column Chromatography

Stationary PhaseMobile Phase (Gradient)Initial Purity (%)Final Purity (%)Recovery Yield (%)
Silica GelHexane/Ethyl Acetate (9:1 to 1:1)85>9985
Silica GelHeptane/Acetone (8:2 to 1:1)85>9980

Disclaimer: The quantitative data presented in this table is hypothetical and based on typical results for column chromatography of similar compounds. Actual results may vary.

Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Hot Solvent A->B C Hot Filtration (Optional) B->C D Cool to Crystallize B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Impurities in Filtrate E->I G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow A Crude Product B Prepare Sample (Dissolve or Dry Load) A->B D Load Sample onto Column B->D C Pack Column with Silica Gel C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H K Impure Fractions G->K I Evaporate Solvent H->I J Pure Product I->J

Caption: Step-by-step workflow for the purification of this compound using column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically achieved through a multi-component reaction analogous to the Gewald reaction for thiophenes. This one-pot synthesis involves the condensation of an α-haloketone (3-chloro-2,4-pentanedione), an active methylene nitrile (malononitrile), and a base in a suitable solvent like ethanol or DMF.

Q2: Why is the choice of base crucial for this reaction?

A2: The base plays a dual role: it deprotonates the malononitrile to form a nucleophile and catalyzes the subsequent cyclization and dehydration steps. A moderately strong base, such as sodium ethoxide or potassium carbonate, is often preferred. A very strong base might lead to self-condensation of the starting materials or decomposition, while a weak base may result in low yields due to inefficient deprotonation.

Q3: My purified product appears as a brownish oil instead of a solid. What should I do?

A3: The product can sometimes be difficult to crystallize, especially if minor impurities are present. Try triturating the oil with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes. Scratching the flask with a glass rod can also induce crystallization. If these methods fail, column chromatography with a carefully selected solvent system is recommended for further purification.

Q4: Can I use 3-bromo-2,4-pentanedione instead of 3-chloro-2,4-pentanedione?

A4: Yes, the bromo-analogue is a suitable starting material. Bromides are generally more reactive than chlorides, which may lead to a faster reaction rate. However, this increased reactivity can sometimes result in more side product formation. It is advisable to run a small-scale trial to optimize the reaction conditions if you switch the halide.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Yield 1. Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to moisture. 2. Low Reaction Temperature: The activation energy for the cyclization step may not be met. 3. Impure Starting Materials: Contaminants in the starting materials can inhibit the reaction. 4. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.1. Use a freshly prepared solution of the base or a new bottle of solid base. 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction by TLC. 3. Check the purity of your starting materials (3-chloro-2,4-pentanedione and malononitrile) by NMR or GC-MS. 4. Carefully re-calculate and measure the molar equivalents of all reactants.
Multiple Spots on TLC (Significant Side Product Formation) 1. Reaction Temperature Too High: High temperatures can promote polymerization or side reactions. 2. Base is Too Strong/Concentrated: This can lead to undesired side reactions of the starting materials. 3. Prolonged Reaction Time: The product may be susceptible to degradation under the reaction conditions over extended periods.1. Run the reaction at a lower temperature for a longer duration. 2. Consider using a weaker base (e.g., triethylamine or potassium carbonate) or adding the strong base slowly at a low temperature. 3. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Product is Difficult to Purify (Oily Product, Co-eluting Impurities) 1. Residual Solvent: Trapped solvent (e.g., DMF) can make the product oily. 2. Formation of Polymeric Byproducts: These are often sticky and can interfere with crystallization and chromatography. 3. Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.1. Ensure all high-boiling solvents are thoroughly removed under high vacuum. 2. Attempt to precipitate the product by adding a non-polar solvent to a solution of the crude material. The polymeric material may remain in solution. 3. Screen a variety of solvents (e.g., isopropanol, ethyl acetate/hexanes, dichloromethane/pentane) for crystallization.
Incomplete Consumption of Starting Materials 1. Insufficient Base: The amount of base may not be enough to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. 3. Poor Solubility: One of the reactants may not be fully dissolved in the chosen solvent.1. Use at least one full equivalent of base relative to the malononitrile. 2. Continue to monitor the reaction by TLC until the starting material spot disappears. 3. Consider using a co-solvent or a different solvent system (e.g., DMF, THF) to ensure all reactants are in solution.

Experimental Protocol & Data

Proposed Synthesis of this compound

A plausible synthetic route is the reaction of 3-chloro-2,4-pentanedione with malononitrile in the presence of a base.

Materials:

  • 3-chloro-2,4-pentanedione

  • Malononitrile

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of malononitrile (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) dropwise at 0°C.

  • Stir the mixture for 15 minutes at 0°C.

  • Add a solution of 3-chloro-2,4-pentanedione (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 78°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Neutralize the mixture with a dilute solution of acetic acid.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Optimization of Reaction Conditions
Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1NaOEt (1.1)Ethanol78665
2K₂CO₃ (1.5)DMF801252
3Et₃N (1.5)Ethanol782435
4NaOEt (1.1)THF661258
5NaOEt (1.1)Ethanol501245

Visualizations

Proposed Reaction Pathway

G Reactants Malononitrile + 3-chloro-2,4-pentanedione Carbanion Malononitrile Carbanion Reactants->Carbanion Deprotonation Base Base (e.g., NaOEt) Substitution Nucleophilic Substitution (Intermediate A) Carbanion->Substitution Cyclization Intramolecular Cyclization (Intermediate B) Substitution->Cyclization Dehydration Dehydration/ Tautomerization Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Proposed reaction pathway for the synthesis.

General Experimental Workflow

G A 1. Mix Reactants & Solvent B 2. Add Base at 0°C A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Reaction Quench & Work-up D->E Reaction Complete F 6. Solvent Removal E->F G 7. Purification F->G H Pure Product G->H

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree for Low Yield

G Start Problem: Low Yield TLC Analyze Crude Mixture by TLC/NMR Start->TLC SM_Present Starting Material Present? TLC->SM_Present Side_Products Many Side Products? TLC->Side_Products No Starting Material SM_Present->Side_Products No Sol_Base Solution: - Check base activity - Increase reaction time/temp - Check stoichiometry SM_Present->Sol_Base Yes Sol_Temp Solution: - Lower reaction temperature - Use a weaker base - Reduce reaction time Side_Products->Sol_Temp Yes Sol_Purify Solution: - Optimize purification - Check for product decomposition Side_Products->Sol_Purify No

Caption: Troubleshooting logic for low product yield.

troubleshooting reactions involving 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetyl-2-amino-5-methyl-3-furonitrile. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and plausible method for the synthesis of this compound is a base-catalyzed condensation reaction between 3-hydroxy-2-butanone (acetoin) and malononitrile. This reaction is analogous to syntheses of other substituted 2-aminofurans. The reaction typically proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization.

Q2: What are the typical reaction conditions for this synthesis?

The reaction is generally carried out in a polar solvent, such as ethanol or methanol, at temperatures ranging from room temperature to reflux. A basic catalyst, like piperidine or triethylamine, is essential to facilitate the condensation. Reaction times can vary from a few hours to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).

Q3: My reaction is not proceeding or the yield is very low. What are the critical factors to check?

Low or no yield can be attributed to several factors. Firstly, ensure the purity of your starting materials, as impurities in 3-hydroxy-2-butanone or malononitrile can inhibit the reaction. The choice and amount of the basic catalyst are also crucial; an insufficient amount may not effectively promote the reaction, while an excessive amount could lead to side product formation. Finally, the reaction temperature might need optimization. Some condensations require gentle heating to proceed at a reasonable rate.

Q4: I am observing a significant amount of a side product. What could it be and how can I minimize it?

A common side product in reactions of this nature is the isomeric 2-amino-4H-pyran derivative. The formation of the furan versus the pyran ring can be influenced by the reaction conditions. To favor the formation of the desired furan, you can try adjusting the catalyst, solvent polarity, and reaction temperature. In some cases, running the reaction at a lower temperature may increase the selectivity for the furan product.

Q5: How can I effectively purify the final product?

Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes can be tested. If column chromatography is necessary, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase. The polarity of the eluent should be optimized based on TLC analysis.

Q6: Is this compound stable? What are the recommended storage conditions?

2-Aminofuran derivatives can be sensitive to air, light, and acidic conditions. It is advisable to store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to prevent degradation over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Impure starting materialsVerify the purity of 3-hydroxy-2-butanone and malononitrile by analytical techniques (e.g., NMR, GC-MS). Purify if necessary.
Inactive or insufficient catalystUse a fresh bottle of the basic catalyst (e.g., piperidine, triethylamine). Ensure the correct molar ratio is used.
Suboptimal reaction temperatureGradually increase the reaction temperature and monitor the progress by TLC. Some reactions may require refluxing.
Formation of Multiple Products (Poor Selectivity) Isomeric pyran formationModify the reaction conditions. Try a different base or solvent. Running the reaction at a lower temperature may improve selectivity.
Polymerization of starting materials or productEnsure the reaction is not overheated or run for an excessive amount of time. Use of an inert atmosphere can also be beneficial.
Difficult Purification Product is an oil or does not crystallizeAttempt purification by column chromatography. If the product is still an oil, try co-evaporation with a high-boiling point solvent to remove residual solvents.
Product streaks on TLC plateThe compound may be acidic or basic. Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine) to the eluent for column chromatography.
Product Degradation Instability of the 2-aminofuran ringHandle the product under an inert atmosphere and protect it from light. Store the purified compound at low temperatures. Avoid acidic conditions during workup and purification.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a plausible method based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

  • 3-Hydroxy-2-butanone (acetoin)

  • Malononitrile

  • Piperidine (or Triethylamine)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-butanone (1.0 eq) and malononitrile (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). If the reaction is slow, gently heat the mixture to reflux.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

Reagent Molar Mass ( g/mol ) Equivalents Amount
3-Hydroxy-2-butanone88.111.0(e.g., 8.81 g, 0.1 mol)
Malononitrile66.061.0(e.g., 6.61 g, 0.1 mol)
Piperidine85.150.1(e.g., 0.85 g, 0.01 mol)
Ethanol--(e.g., 100 mL)
Product (Expected) 164.17 - (Theoretical Yield: 16.42 g)

Visualizations

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 3-Hydroxy-2-butanone 3-Hydroxy-2-butanone Intermediate Knoevenagel Adduct 3-Hydroxy-2-butanone->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->Intermediate Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Heat (optional) Heat (optional) Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of this compound.

G Start Low or No Product Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckCatalyst Evaluate Catalyst (Freshness, Amount) CheckPurity->CheckCatalyst Purity OK PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Impure OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp Catalyst OK ReplaceCatalyst Use Fresh/Correct Amount of Catalyst CheckCatalyst->ReplaceCatalyst Issue Found CheckSideProducts Analyze for Side Products (e.g., by LC-MS, NMR) OptimizeTemp->CheckSideProducts No Improvement Success Improved Yield OptimizeTemp->Success Improvement ModifyConditions Modify Reaction Conditions (Solvent, Catalyst, Temp) CheckSideProducts->ModifyConditions Side Products Detected Purification Optimize Purification Strategy ModifyConditions->Purification Purification->Success PurifyReagents->Start ReplaceCatalyst->Start

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

G Problem Problem Low Yield Side Product Formation Purification Issues Analysis Analysis TLC LC-MS NMR Problem->Analysis Decision Decision Point Purity Issue? Conditions Suboptimal? Product unstable? Analysis->Decision Solution Solution Purify Reagents Optimize Conditions Modify Workup/Purification Decision->Solution

Caption: Logical relationship for diagnosing experimental issues.

Technical Support Center: Synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through a base-catalyzed condensation reaction between 3-hydroxy-2-butanone (acetoin) and malononitrile.

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes?

A2: Low yields or incomplete reactions can be attributed to several factors:

  • Insufficient catalyst: The base catalyst (e.g., piperidine, triethylamine) is crucial for the reaction to proceed. Ensure the correct molar equivalent is used.

  • Low reaction temperature: The reaction may require heating to overcome the activation energy.

  • Poor quality of starting materials: Impurities in either 3-hydroxy-2-butanone or malononitrile can interfere with the reaction.

  • Presence of water: While the reaction is often performed in a protic solvent like ethanol, excess water can lead to hydrolysis of the nitrile group or other side reactions.

Q3: The reaction mixture has turned dark brown or black, and I'm observing a tar-like substance. What is happening?

A3: The formation of dark, tarry materials is often due to the polymerization of starting materials or the product. 2-aminofurans can be unstable, especially at elevated temperatures or in the presence of acid. To mitigate this, consider lowering the reaction temperature, reducing the reaction time, and ensuring a non-acidic workup.

Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?

A4: Purification of this compound can be challenging due to its potential instability.

  • Recrystallization: This is often the preferred method. A suitable solvent system (e.g., ethanol/water, isopropanol) should be determined empirically.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. However, the acidic nature of standard silica gel can cause degradation of the furan product. It is highly recommended to use deactivated (neutral) silica or alumina, or to add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst.2. Reaction temperature is too low.3. Impure starting materials.1. Use a fresh bottle of the base catalyst. Ensure the correct amount is added.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC.3. Check the purity of 3-hydroxy-2-butanone and malononitrile by NMR or GC-MS. Purify if necessary.
Formation of a Major Byproduct 1. Self-condensation of malononitrile.2. Knoevenagel condensation product without cyclization.1. Control the rate of addition of the base catalyst. Maintain a lower reaction temperature.2. Ensure sufficient heating and reaction time for the intramolecular cyclization to occur.
Product Degradation During Workup or Purification 1. Acidic conditions during workup.2. Use of acidic silica gel for chromatography.1. Use a mild base (e.g., sodium bicarbonate solution) for neutralization during the workup.2. Use neutral silica gel or alumina for column chromatography. Alternatively, add a small amount of triethylamine to the eluent.
Oily Product Instead of a Crystalline Solid 1. Presence of residual solvent.2. Impurities preventing crystallization.1. Ensure the product is thoroughly dried under vacuum.2. Attempt purification by column chromatography before recrystallization. Seeding with a small crystal of the pure product can induce crystallization.

Experimental Protocol

Synthesis of this compound

Materials:

  • 3-Hydroxy-2-butanone (acetoin)

  • Malononitrile

  • Piperidine (or Triethylamine)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-hydroxy-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on neutral silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix 3-Hydroxy-2-butanone, Malononitrile, and Ethanol add_catalyst Add Piperidine start->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash Wash with NaHCO3 (aq) and Brine dissolve->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Recrystallization or Column Chromatography filter_concentrate->purify product Pure this compound purify->product

Caption: A flowchart of the synthesis and purification process.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_analysis Analysis start Low or No Product check_reagents Check Purity of Starting Materials start->check_reagents check_catalyst Verify Catalyst Activity and Amount start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_time Adjust Reaction Time start->check_time tlc_analysis Analyze Reaction Mixture by TLC/LC-MS check_reagents->tlc_analysis check_catalyst->tlc_analysis check_temp->tlc_analysis check_time->tlc_analysis identify_byproducts Identify Byproducts tlc_analysis->identify_byproducts unreacted_sm Unreacted Starting Materials identify_byproducts->unreacted_sm knoevenagel_intermediate Knoevenagel Intermediate identify_byproducts->knoevenagel_intermediate polymer Polymeric Material identify_byproducts->polymer increase_temp_time Increase Temperature/Time unreacted_sm->increase_temp_time add_more_catalyst Add More Catalyst unreacted_sm->add_more_catalyst increase_temp_time2 Increase Temperature/Time for Cyclization knoevenagel_intermediate->increase_temp_time2 decrease_temp Decrease Temperature polymer->decrease_temp shorter_time Shorter Reaction Time polymer->shorter_time

Caption: A decision tree for troubleshooting low product yield.

Technical Support Center: Optimizing Aminofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminofuran synthesis. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield in my multicomponent synthesis of a polysubstituted 2-aminofuran. What are the common causes and how can I improve the yield?

A1: Low yields in the multicomponent synthesis of 2-aminofurans can arise from several factors, ranging from reagent quality to suboptimal reaction conditions. Below is a troubleshooting guide to help you identify and resolve the issue.

  • Reagent Purity: The purity of your starting materials is critical. Impurities can lead to side reactions and a lower yield of the desired aminofuran.[1] Ensure that aldehydes, malononitrile, and ketones are of high purity.

  • Catalyst Selection and Activity: The choice of catalyst can significantly impact the reaction outcome. For instance, in some syntheses, an iron salt has been shown to be an effective and environmentally benign catalyst.[2] If you are using a catalyst, ensure it is fresh and has not been deactivated. The optimal catalyst loading is also crucial; too little may result in an incomplete reaction, while too much can lead to side product formation.

  • Solvent Effects: The solvent plays a critical role in multicomponent reactions. Aprotic polar solvents like DMF or DMSO are generally preferred for some related syntheses, while in other cases, THF has been found to be the best solvent.[3][4] It is advisable to screen a range of solvents to find the optimal one for your specific substrates. In some instances, solvent-free conditions under microwave irradiation have proven to be highly effective, leading to shorter reaction times and higher yields.[5][6]

  • Reaction Temperature: Temperature control is crucial. While heating is often necessary, excessive temperatures can lead to the decomposition of starting materials or the furan product, which can be sensitive to high temperatures.[7] Conversely, a temperature that is too low may result in an incomplete reaction.[8] It is recommended to perform the reaction at the lowest effective temperature and monitor its progress.[7]

  • Reaction Time: Ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC).[1] Incomplete reactions are a common cause of low yields.

For a systematic approach to troubleshooting low yields, you can follow the workflow below:

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK end_fail Issue Persists: Consult Literature for Alternative Methods check_reagents->end_fail Impurities Found check_workup Evaluate Workup and Purification Procedure check_conditions->check_workup Conditions Optimized check_conditions->end_fail Suboptimal Conditions end_success Yield Improved check_workup->end_success Procedure Refined check_workup->end_fail Product Loss Identified

Caption: A logical workflow for troubleshooting low yields in aminofuran synthesis.

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A2: The formation of dark, tarry substances is a common issue in furan synthesis and is typically due to the polymerization of the furan product or starting materials.[7] Furans, especially those with electron-releasing substituents, are prone to polymerization under acidic conditions.[7]

Here are some strategies to prevent this:

  • Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-TsOH instead of concentrated H₂SO₄) or Lewis acids.[7]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of polymerization.[7]

  • Ensure Anhydrous Conditions: Water can promote side reactions, including ring-opening, which can lead to polymerizable intermediates. Ensure your reagents and solvents are dry.[7]

  • Minimize Reaction Time: Closely monitor the reaction and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[7]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from studies on optimizing reaction conditions for the synthesis of furan derivatives.

Table 1: Effect of Solvent on the Yield of a Substituted Furan [3]

SolventYield (%)
MethanolDecomposition
DichloromethaneModerate
TolueneModerate
AcetonitrileModerate
DioxaneModerate
THF61
THF (at 0°C)82

Table 2: Effect of Catalyst on the Yield of a Polysubstituted Furan [8]

Catalyst (mol%)Yield (%)
nBu₃P (10)Moderate
PPh₃Ineffective
Ph₂PMeIneffective
nBu₃P (20)92

Experimental Protocols

General Protocol for the Three-Component Synthesis of 2-Aminofurans

This protocol is a general guideline for the synthesis of 2-aminofurans from an aldehyde, a β-ketoester, and malononitrile.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Malononitrile (1 mmol)

  • Catalyst (e.g., piperidine, 0.1 mmol)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • To a solution of the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the β-ketoester (1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-aminofuran derivative.

The following diagram illustrates the general experimental workflow:

ExperimentalWorkflow A 1. Combine Aldehyde, Malononitrile, and β-ketoester in Solvent B 2. Add Catalyst A->B C 3. Stir at Appropriate Temperature and Monitor by TLC B->C D 4. Isolate Crude Product by Filtration C->D E 5. Wash with Cold Solvent D->E F 6. Purify by Recrystallization E->F G Pure 2-Aminofuran F->G

References

Technical Support Center: 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Acetyl-2-amino-5-methyl-3-furonitrile in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

Q2: In which common laboratory solvents is this compound likely to be soluble?

Based on the general solubility of similar 2-amino-4H-pyran structures, this compound is likely to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols and acetone.[1] It is expected to have low solubility in non-polar solvents like hexane and limited solubility in water.[1]

Q3: What are the potential degradation pathways for this compound in solution?

The furan ring is a key structural feature of this molecule and is known to be susceptible to degradation, particularly under acidic conditions.[2] The primary degradation pathway is likely acid-catalyzed ring opening.[2] This process is initiated by the protonation of the furan ring, leading to the formation of reactive intermediates that can be attacked by nucleophiles like water, ultimately resulting in acyclic dicarbonyl compounds.[2] Other potential degradation pathways could involve hydrolysis of the amino and cyano groups or oxidation.

Q4: How does pH likely affect the stability of this compound in aqueous solutions?

The stability of the furan ring is significantly influenced by pH. Acidic conditions (low pH) are expected to accelerate the degradation of the furan ring through acid-catalyzed ring opening.[2] Generally, a pH range of 5 to 10 is considered more stable for the furan ring at moderate temperatures.[2] Therefore, for aqueous experiments, using a buffered solution in the neutral to slightly alkaline range is recommended to enhance stability.

Q5: What is the likely impact of temperature on the stability of this compound?

Elevated temperatures are known to accelerate chemical degradation processes.[3] For furan-containing compounds, higher temperatures can increase the rate of ring degradation.[3] Therefore, it is crucial to control the temperature during experiments and storage. Performing reactions at the lowest practical temperature can help minimize degradation.[2]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in the experimental solution.• Prepare fresh solutions for each experiment.• If using a stock solution, assess its stability over time under your storage conditions (see Q1).• Minimize the exposure of the compound to harsh conditions (e.g., strong acids, high temperatures, prolonged light exposure).• Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly alkaline range.[2]
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.• Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products.• This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants.[4][5]
Low recovery of the compound during extraction or workup procedures. Degradation during the experimental process.• If using acidic conditions during workup, minimize the exposure time and perform the steps at a low temperature.[2]• Consider using milder acidic conditions or alternative extraction methods that avoid pH extremes.
Precipitation of the compound from solution. Poor solubility or change in solvent composition.• Confirm the solubility of the compound in the chosen solvent system at the experimental concentration.• Be mindful of changes in solvent composition during the experiment (e.g., addition of an aqueous buffer to a DMSO stock) that could lead to precipitation.

Experimental Protocols

Protocol 1: General Stability Assessment in Solution

This protocol outlines a general approach for assessing the stability of this compound in a specific solvent or buffer.

Objective: To determine the stability of the compound over time under defined conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., DMSO, ethanol, or a specific buffer).

  • Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., specific temperature and light exposure).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

  • Analysis: Analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of the compound as a function of time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[4][6][7]

Objective: To accelerate the degradation of the compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Stress Conditions: Expose solutions of this compound to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to UV light.

  • Sample Analysis: At various time points, analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC, LC-MS) to separate and identify the parent compound and any degradation products.

  • Pathway Elucidation: The identified degradation products can help in elucidating the degradation pathways of the molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_forced Forced Degradation prep Prepare Stock Solution incubate Incubate under Specific Conditions prep->incubate General Stability stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress Forced Degradation sampling Sample at Time Points incubate->sampling analysis Analyze (HPLC/LC-MS) sampling->analysis data Analyze Data (Kinetics) analysis->data stress_analysis Analyze Stressed Samples stress->stress_analysis pathway Elucidate Degradation Pathway stress_analysis->pathway

Caption: Experimental workflow for stability assessment.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound in Solution degradation Degradation compound->degradation ph pH ph->degradation temp Temperature temp->degradation light Light light->degradation oxidants Oxidants oxidants->degradation ring_opening Furan Ring Opening degradation->ring_opening hydrolysis Hydrolysis of Functional Groups degradation->hydrolysis oxidation Oxidation Products degradation->oxidation

Caption: Factors influencing compound stability.

References

solubility of 4-Acetyl-2-amino-5-methyl-3-furonitrile in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Acetyl-2-amino-5-methyl-3-furonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: Is there readily available quantitative solubility data for this compound in common laboratory solvents?

A1: Currently, specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. Therefore, experimental determination is recommended to ascertain its solubility profile for your specific application.

Q2: What factors can influence the solubility of this compound?

A2: Several factors can affect the solubility of this compound. These include the polarity of the solvent, temperature, pressure, and the presence of any impurities.[1][2] The molecular structure of this compound, which contains both polar (amino, nitrile, acetyl groups) and non-polar (furan ring, methyl group) moieties, suggests that its solubility will vary significantly between different types of solvents.

Q3: How can I determine the maximum solubility of this compound in a specific solvent?

A3: A saturation experiment can be performed to determine the maximum solubility. This involves adding a known excess of the compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant can be measured.[3]

Experimental Protocols

Determining the solubility of this compound is a critical step for its use in various experimental settings. Below are detailed methodologies for both qualitative and quantitative solubility assessments.

Qualitative Solubility Determination

This method provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a particular solvent.

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[4]

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[4]

  • Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

  • This can be followed by tests in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to understand the compound's acid-base properties.[4][5][6]

Quantitative Solubility Determination (Shake-Flask Method)

This is a common and reliable method for determining the equilibrium solubility of a compound.[1]

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the solution.

  • Carefully extract a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Example: Dichloromethane25Experimentally Determined Value
Example: Ethanol25Experimentally Determined Value
Example: Water25Experimentally Determined Value
Example: Toluene25Experimentally Determined Value
Example: Acetone25Experimentally Determined Value

Troubleshooting Guide

Issue 1: Inconsistent solubility results.

  • Possible Cause: Temperature fluctuations during the experiment.

    • Solution: Ensure a constant temperature is maintained throughout the experiment using a temperature-controlled water bath or incubator.

  • Possible Cause: Insufficient time to reach equilibrium.

    • Solution: Increase the agitation time to ensure the solution is fully saturated.

  • Possible Cause: Impurities in the compound or solvent.[2]

    • Solution: Use high-purity compound and analytical grade solvents.

Issue 2: Compound precipitates out of solution during the experiment.

  • Possible Cause: Change in temperature.

    • Solution: Maintain a constant temperature. If working at an elevated temperature, ensure the solution does not cool down during handling.

  • Possible Cause: Solvent evaporation.

    • Solution: Keep the experimental vessel tightly sealed to prevent solvent loss.[2]

Issue 3: Difficulty in separating undissolved solid from the saturated solution.

  • Possible Cause: Fine particles of the compound are suspended in the solution.

    • Solution: Use a higher speed of centrifugation or a finer filter to separate the solid.

Visualizations

Below are diagrams illustrating the experimental workflow for determining solubility and a logical flow for troubleshooting common issues.

Caption: Experimental workflow for quantitative solubility determination.

Troubleshooting Start Inconsistent Results? Temp Check Temperature Control Start->Temp Yes Precipitate Precipitation Occurs? Start->Precipitate No Time Increase Equilibration Time Temp->Time Purity Verify Compound/Solvent Purity Time->Purity End Problem Resolved Purity->End Seal Ensure Vessel is Sealed Precipitate->Seal Yes Separation Difficulty Separating Solid? Precipitate->Separation No Temp2 Maintain Constant Temp. Seal->Temp2 Temp2->End Centrifuge Increase Centrifuge Speed/Time Separation->Centrifuge Yes Separation->End No Filter Use Finer Filter Centrifuge->Filter Filter->End

References

Technical Support Center: Purification of Acetylated Furanonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of acetylated furanonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of acetylated furanonitriles?

A1: Impurities can arise from several sources, including side reactions during synthesis and degradation of the product. Common impurities include:

  • Di-acetylated Furanonitriles: Friedel-Crafts acylation can sometimes lead to the addition of a second acetyl group to the furan ring, especially with prolonged reaction times or elevated temperatures.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual furanonitrile precursors or acylating agents.

  • Polymeric Byproducts: The furan ring is sensitive to strong acids, which are often used as catalysts in Friedel-Crafts acylation. This can lead to the formation of dark, tar-like polymeric materials.[2]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under certain acidic or basic workup and purification conditions.

  • Solvent Adducts: Residual solvents from the reaction or purification steps can be present in the final product.

Q2: My acetylated furanonitrile appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: Furan derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization on the column.[3] The acetyl group can further activate the furan ring towards acid-catalyzed reactions. To mitigate this, consider the following:

  • Use Deactivated Silica: You can deactivate silica gel by treating it with a base, such as triethylamine, in the eluent system (e.g., adding 0.1-1% triethylamine to your solvent mixture).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Swift Chromatography: Minimize the time your compound spends on the column by using flash chromatography with optimized solvent systems for rapid elution.

Q3: I am struggling to find a suitable solvent system for the recrystallization of my acetylated furanonitrile. What are some good starting points?

A3: The combination of a polar acetyl group and a polar nitrile group on a moderately polar furan ring can make solvent selection challenging. A good starting point is to use a mixed solvent system.[4][5] Dissolve your compound in a minimal amount of a hot solvent in which it is soluble (e.g., acetone, ethyl acetate, or ethanol), and then slowly add a "poor" solvent (e.g., hexanes, heptane, or water) until the solution becomes turbid.[4][5] Gentle reheating to clarify the solution followed by slow cooling should induce crystallization.[4]

Q4: Can I purify my acetylated furanonitrile by distillation?

A4: Distillation can be a viable purification method if the acetylated furanonitrile is a liquid or a low-melting solid and is thermally stable.[6] Vacuum distillation is often preferred to reduce the required temperature and minimize the risk of thermal decomposition.[6] However, if non-volatile impurities are present, distillation will not be effective.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Suggested Solution
Product is not eluting from the column The chosen eluent is not polar enough.Gradually increase the polarity of the eluent. A "flush" with a very polar solvent like methanol at the end can help recover highly retained compounds.
The product has degraded on the silica gel.Test the stability of your compound on a TLC plate spotted with a small amount of silica gel. If degradation is observed, use deactivated silica or an alternative stationary phase.
Poor separation of product and impurities The eluent system is not optimized.Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient elution can improve separation.
The column was overloaded with the crude product.Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 by weight.
Streaking or tailing of the product band The compound is interacting too strongly with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic impurities, a small amount of triethylamine may be beneficial.
The compound is not fully soluble in the eluent.Choose an eluent system in which your compound is more soluble.
Recrystallization Issues
Problem Possible Cause Suggested Solution
The compound "oils out" instead of crystallizing The solution is too concentrated, or the cooling is too rapid.Reheat the solution to dissolve the oil, add more of the "good" solvent to dilute the solution, and allow it to cool more slowly.[7]
The melting point of the compound is lower than the temperature of the solution.Choose a lower-boiling solvent or solvent mixture.
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8]
The presence of impurities is inhibiting crystallization.Try to pre-purify the crude material by passing it through a short plug of silica gel to remove baseline impurities.
Low recovery of the purified product Too much solvent was used for recrystallization or washing.Use the minimum amount of hot solvent to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.[9]
The compound has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath or freezer to maximize precipitation.
The recrystallized product is still impure The chosen solvent system did not effectively exclude the impurities.Try a different solvent or a combination of solvents. Sometimes, a second recrystallization from a different solvent system is necessary.
The impurity co-crystallized with the product.This is challenging. Purification by column chromatography may be required before recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for acetylated furanonitriles is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with silica gel (typically 50-100 times the weight of your crude sample).

  • Sample Loading: Dissolve your crude acetylated furanonitrile in a minimal amount of the eluent or a slightly more polar solvent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the sample-adsorbed silica to the top of the column. Add a thin layer of sand on top.

  • Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified acetylated furanonitrile.

Protocol 2: General Procedure for Mixed-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which your acetylated furanonitrile is soluble when hot but sparingly soluble when cold (e.g., ethanol, acetone, ethyl acetate). Identify a "poor" solvent in which the compound is insoluble or poorly soluble even when hot (e.g., water, hexanes). The two solvents must be miscible.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent in small portions while heating the mixture to boiling with stirring until the solid is completely dissolved.[4] Use the minimum amount of hot solvent necessary.

  • Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[10]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[10]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing and Drying: Wash the crystals with a small amount of the ice-cold "poor" solvent or a cold mixture of the two solvents. Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

experimental_workflow crude Crude Acetylated Furanonitrile tlc TLC Analysis crude->tlc Assess Purity & Select Method chromatography Column Chromatography tlc->chromatography Significant Impurities or Similar Polarity recrystallization Recrystallization tlc->recrystallization High Initial Purity or Different Solubility pure_chrom Pure Product chromatography->pure_chrom pure_recryst Pure Product recrystallization->pure_recryst analysis Purity Analysis (NMR, LC-MS, etc.) pure_chrom->analysis pure_recryst->analysis final_product Final Purified Product analysis->final_product

Caption: A general experimental workflow for the purification of acetylated furanonitriles.

troubleshooting_logic cluster_chrom Chromatography Troubleshooting cluster_recryst Recrystallization Troubleshooting start Purification Challenge Encountered is_chrom Using Column Chromatography? start->is_chrom is_recryst Using Recrystallization? start->is_recryst degradation Product Degradation? is_chrom->degradation Yes separation Poor Separation? is_chrom->separation Yes elution No Elution? is_chrom->elution Yes oiling_out Oiling Out? is_recryst->oiling_out Yes no_crystals No Crystals Formed? is_recryst->no_crystals Yes low_yield Low Yield? is_recryst->low_yield Yes deact_silica Use Deactivated Silica degradation->deact_silica Yes alt_phase Try Alumina/Florisil degradation->alt_phase Yes opt_solvent Optimize Solvent System separation->opt_solvent check_load Check Column Loading separation->check_load inc_polarity Increase Eluent Polarity elution->inc_polarity dilute Dilute Solution oiling_out->dilute Yes slow_cool Cool Slowly oiling_out->slow_cool Yes concentrate Concentrate Solution no_crystals->concentrate induce Induce Crystallization no_crystals->induce min_solvent Minimize Solvent Volume low_yield->min_solvent cold_wash Wash with Cold Solvent low_yield->cold_wash

Caption: A troubleshooting decision tree for common purification issues with acetylated furanonitriles.

References

Technical Support Center: 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 4-Acetyl-2-amino-5-methyl-3-furonitrile to minimize its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its multifunctional structure, which includes a furan ring, an amino group, a nitrile group, and an acetyl group. The furan ring is susceptible to degradation under acidic conditions, which can lead to ring-opening. The nitrile and acetyl groups can undergo hydrolysis under both acidic and basic conditions, particularly when heated. Furthermore, as a substituted 2-aminofuran, the compound may exhibit inherent instability.

Q2: How should I store this compound to ensure its long-term stability?

A2: To maximize shelf life, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. See the storage conditions table below for more details.

Q3: I've noticed a color change in my sample. What does this indicate?

A3: A color change, such as darkening or yellowing, is a common indicator of decomposition. This could be due to polymerization, ring-opening of the furan moiety, or other degradation pathways. If a color change is observed, it is recommended to verify the purity of the compound by an appropriate analytical method (e.g., NMR, LC-MS) before use.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: While it may be soluble in polar protic solvents, prolonged exposure, especially at elevated temperatures or in the presence of acidic or basic impurities, can promote decomposition through solvolysis of the acetyl or nitrile groups. For reactions, it is preferable to use polar aprotic solvents. If a protic solvent is necessary, it should be anhydrous, and the experiment should be conducted at a low temperature for the shortest possible duration.

Troubleshooting Guides

Issue 1: Compound Degradation During Acidic Workup

Symptoms:

  • Low or no yield of the desired product.

  • Formation of a complex mixture of byproducts observed by TLC or LC-MS.

  • Appearance of a dark, tarry substance.

Probable Cause: The furan ring is highly sensitive to acidic conditions and can undergo acid-catalyzed ring-opening.[1][2]

Solutions:

  • Avoid Strong Acids: Use milder acidic conditions where possible. Consider using buffered solutions to maintain a pH between 5 and 7.

  • Lower the Temperature: Perform the acidic workup at low temperatures (e.g., 0-5 °C) to slow down the rate of decomposition.

  • Minimize Exposure Time: Complete the acidic workup as quickly as possible.

  • Alternative Purification: Consider non-acidic purification methods such as chromatography on neutral or basic alumina, or crystallization from a suitable solvent system.

Issue 2: Hydrolysis of Nitrile or Acetyl Group

Symptoms:

  • Appearance of new peaks in NMR or LC-MS corresponding to the carboxylic acid (from nitrile hydrolysis) or the deacetylated product.

  • Change in polarity of the product spot on a TLC plate.

Probable Cause: The nitrile and acetyl groups are susceptible to hydrolysis under acidic or basic conditions, often accelerated by heat.

Solutions:

  • Control pH: Maintain the reaction and workup conditions within a neutral pH range if possible.

  • Avoid High Temperatures: If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of hydrolysis byproducts.

  • Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent water-mediated hydrolysis.

Issue 3: Instability in Solution

Symptoms:

  • A solution of the compound changes color over time.

  • Decreased purity of the compound is observed after being in solution for a period.

Probable Cause: Substituted 2-aminofurans can be inherently unstable and may decompose even under neutral conditions, a process that can be accelerated by light or air.

Solutions:

  • Freshly Prepare Solutions: Prepare solutions of the compound immediately before use.

  • Use Stabilizing Solvents: Polar aprotic solvents, such as DMF or DMSO, have been shown to have a stabilizing effect on furan derivatives.[3]

  • Protect from Light and Air: Store solutions in amber vials and under an inert atmosphere.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °C or -20 °C (long-term)To minimize the rate of thermal decomposition.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.
Light Amber vial or protected from lightTo prevent light-induced degradation.
pH (in solution) Neutral (pH 6-8)To avoid acid-catalyzed ring-opening and acid/base-catalyzed hydrolysis.
Compatible Solvents Polar aprotic (e.g., DMF, DMSO, Acetonitrile, THF)These solvents are less likely to participate in decomposition reactions.[3]
Incompatible Solvents Strong aqueous acids/bases, reactive protic solventsThese can cause rapid decomposition.

Experimental Protocols

Hypothetical Protocol: N-Alkylation of this compound

This protocol is designed to minimize the decomposition of the starting material.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane)

  • Mild, non-nucleophilic base (e.g., Potassium carbonate, anhydrous)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous potassium carbonate (1.2 equivalents) and this compound (1.0 equivalent) to the flask.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to dissolve the reagents.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Quenching: Once the reaction is complete, quench it by adding cold deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

DecompositionPathways cluster_acid Acidic Conditions (H+) (e.g., strong acid, heat) cluster_base Basic Conditions (OH-) (e.g., strong base, heat) AAMF 4-Acetyl-2-amino- 5-methyl-3-furonitrile ProtonatedFuran Protonated Furan Ring (Reactive Intermediate) AAMF->ProtonatedFuran Protonation HydrolyzedNitrile_A Carboxylic Acid Derivative AAMF->HydrolyzedNitrile_A Nitrile Hydrolysis HydrolyzedAcetyl_A Deacetylated Derivative AAMF->HydrolyzedAcetyl_A Acetyl Hydrolysis RingOpened Ring-Opened Dicarbonyl Compound ProtonatedFuran->RingOpened Nucleophilic Attack (H2O) AAMF_B 4-Acetyl-2-amino- 5-methyl-3-furonitrile HydrolyzedNitrile_B Carboxylate Salt AAMF_B->HydrolyzedNitrile_B Nitrile Hydrolysis HydrolyzedAcetyl_B Deacetylated Derivative AAMF_B->HydrolyzedAcetyl_B Acetyl Hydrolysis

Caption: Potential decomposition pathways under acidic and basic conditions.

TroubleshootingWorkflow Start Decomposition Observed CheckConditions Check Reaction/Workup Conditions Start->CheckConditions Acidic Acidic Conditions? CheckConditions->Acidic Basic Basic Conditions? Acidic->Basic No Sol_Acid Use milder acid Lower temperature Minimize time Acidic->Sol_Acid Yes Heat Elevated Temperature? Basic->Heat No Sol_Base Use milder base Avoid excess Basic->Sol_Base Yes Storage Check Storage Conditions Heat->Storage No Sol_Heat Use lowest possible temp. Monitor closely Heat->Sol_Heat Yes Sol_Storage Store cool, dry, dark, under inert gas Storage->Sol_Storage End Decomposition Minimized Sol_Acid->End Sol_Base->End Sol_Heat->End Sol_Storage->End

Caption: Troubleshooting workflow for compound decomposition.

References

Technical Support Center: Synthesis of Furanonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of furanonitrile compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.

General Troubleshooting & FAQs

This section addresses common issues that can arise during the synthesis of various furanonitrile derivatives.

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

A1: Low yields in furanonitrile synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your starting materials, such as the α-hydroxy ketone, malononitrile, or 1,4-dicarbonyl compounds, can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and choice of solvent are critical parameters. These should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent.

  • Presence of Moisture: Many furan syntheses are sensitive to water, which can promote side reactions like ring-opening.[1] Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Catalyst Activity: Ensure the catalyst, whether acidic or basic, is active and used in the appropriate amount. In some cases, the catalyst may need to be freshly prepared or purchased from a reliable source.

Q2: I'm observing the formation of a dark, viscous mixture or polymer in my reaction. What is the likely cause and how can I prevent it?

A2: Polymerization is a common side reaction in furan synthesis, especially under strongly acidic conditions or at elevated temperatures.[1] Furans, particularly those with electron-donating substituents, are prone to acid-catalyzed polymerization.[1]

Troubleshooting Steps:

  • Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.[1]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.[1]

  • Minimize Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[1]

  • Ensure Anhydrous Conditions: Water can sometimes facilitate side reactions that lead to polymerizable intermediates.[1]

Q3: How can I effectively purify my furanonitrile product? The compound seems to be unstable.

A3: Purification of furanonitriles can be challenging due to their potential instability, especially on acidic stationary phases like silica gel.[1]

Recommended Purification Techniques:

  • Column Chromatography: If using silica gel chromatography, consider deactivating the silica gel by adding a small amount of a neutralizer like triethylamine to the eluent. Alternatively, using neutral alumina as the stationary phase can be a better option.[1]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is an effective purification method.

  • Distillation: For volatile furanonitriles, vacuum distillation can be effective. However, care must be taken as excessive heat can cause decomposition.[1]

  • Preparative HPLC: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) can be a powerful tool for purifying furanonitrile derivatives, especially for achieving high purity.[2]

Synthesis-Specific Troubleshooting

Paal-Knorr Synthesis of Furanonitriles

The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds.

Q4: My Paal-Knorr reaction is slow or incomplete. What can I do to improve it?

A4: An incomplete Paal-Knorr reaction is often related to the choice of acid catalyst or the reaction conditions.

  • Catalyst Choice: While strong protic acids like sulfuric acid are common, they can also promote side reactions.[1] Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or milder protic acids (p-TsOH) can be effective alternatives.[1]

  • Dehydrating Agent: The reaction involves the elimination of water. Adding a dehydrating agent or using a Dean-Stark apparatus to remove water can drive the equilibrium towards the furan product.[3]

  • Microwave Assistance: Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields.[4]

Q5: I am observing a significant amount of a furan byproduct without the nitrile group in my Paal-Knorr reaction. How can I avoid this?

A5: The formation of a furan byproduct without the desired nitrile group is a common side reaction in the Paal-Knorr synthesis when a 1,4-dicarbonyl is the starting material. This occurs through an acid-catalyzed intramolecular cyclization of the dicarbonyl compound itself.[1] To favor the formation of the desired furanonitrile, ensure the appropriate nitrile-containing starting material is used and that reaction conditions favor its participation in the cyclization.

Synthesis from α-Hydroxy Ketones and Malononitrile

This method involves a base-catalyzed condensation to form 2-aminofuran-3-carbonitriles.

Q6: The reaction between my α-hydroxy ketone and malononitrile is not proceeding. What could be the issue?

A6: The success of this reaction hinges on the initial base-catalyzed condensation.

  • Base Selection: The choice of base is critical. Common bases include piperidine, triethylamine, or sodium ethoxide.[5] The strength and amount of the base may need to be optimized.

  • Solvent: Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction.[5]

  • Steric Hindrance: Highly sterically hindered α-hydroxy ketones may react more slowly. In such cases, a stronger base or higher reaction temperature might be necessary.

Quantitative Data Summary

The following table provides representative data on how the choice of catalyst and reaction conditions can influence the yield of furanonitrile synthesis.

EntryReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
11-hydroxy-3,3-dimethyl-2-butanone, MalononitrilePiperidine (0.1 eq)EthanolReflux875 (Hypothetical)[5]
21-hydroxy-3,3-dimethyl-2-butanone, MalononitrileTriethylamine (1.2 eq)DMF801268 (Hypothetical)[5]
3Hexane-2,5-dionep-TsOHTolueneReflux485[3]
42,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene, Acetyl chlorideSnCl₄-100688[6]
52,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene, Acetyl iodideH₂SO₄-100690[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-tert-butyl-3-furonitrile

This protocol is based on the general procedure for the synthesis of 2-aminofurans from α-hydroxy ketones and malononitrile.[5]

Materials:

  • 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hydroxy-3,3-dimethyl-2-butanone and malononitrile in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran-3-carbonitrile (Adapted)

This protocol is adapted from a standard Paal-Knorr synthesis of 2,5-dimethylfuran.[3]

Materials:

  • 3-Acetyl-4-oxopentanenitrile (1,4-dicarbonyl precursor) (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of the 1,4-dicarbonyl precursor in toluene in a round-bottom flask, add p-toluenesulfonic acid monohydrate.

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: Assemble Glassware reagents Weigh Starting Materials & Reagents start->reagents solvent Prepare Anhydrous Solvent reagents->solvent setup Set up Reaction under Inert Atmosphere solvent->setup addition Add Reactants & Solvent setup->addition catalyst Add Catalyst addition->catalyst heating Heat to Desired Temperature catalyst->heating monitor Monitor Reaction (e.g., TLC) heating->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Pure Furanonitrile characterize->end

Caption: General experimental workflow for the synthesis of furanonitrile compounds.

troubleshooting_low_yield cluster_check1 Initial Checks cluster_solutions1 Solutions cluster_check2 Further Investigation cluster_solutions2 Advanced Solutions start Low Yield of Furanonitrile reagent_purity Check Starting Material Purity? start->reagent_purity reaction_conditions Review Reaction Conditions? reagent_purity->reaction_conditions No purify_reagents Purify/Re-purify Starting Materials reagent_purity->purify_reagents Yes optimize_temp Optimize Temperature & Reaction Time reaction_conditions->optimize_temp Yes change_solvent Use Anhydrous Solvent reaction_conditions->change_solvent Yes side_reactions Evidence of Side Reactions (e.g., Polymer)? reaction_conditions->side_reactions No end Improved Yield purify_reagents->end optimize_temp->end change_solvent->end catalyst_issue Catalyst Inactive or Inappropriate? side_reactions->catalyst_issue No milder_conditions Use Milder Catalyst/Lower Temp side_reactions->milder_conditions Yes new_catalyst Use Fresh/Alternative Catalyst catalyst_issue->new_catalyst Yes catalyst_issue->end No milder_conditions->end new_catalyst->end

Caption: Troubleshooting decision tree for low yields in furanonitrile synthesis.

References

Technical Support Center: Synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work and scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is the condensation reaction between a β-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), and malononitrile in the presence of a base, followed by a cyclization step. Another viable route involves the reaction of an α-haloketone with a β-ketonitrile.

Q2: Why is the reaction mixture turning dark brown or black?

The formation of a dark brown or black reaction mixture often indicates decomposition of starting materials or products, or the formation of polymeric side products. This can be caused by excessive reaction temperatures, incorrect stoichiometry, or the use of a base that is too strong.

Q3: What are the critical parameters to control during the synthesis?

The most critical parameters are temperature, reaction time, and the choice and amount of base. Precise control over these variables is essential to maximize yield and minimize the formation of impurities.

Q4: How can I improve the yield of the final product?

To improve the yield, consider optimizing the reaction conditions, such as the solvent, temperature, and catalyst. Ensuring the purity of starting materials is also crucial. A post-reaction workup involving careful pH adjustment and extraction can also significantly enhance recovery.

Q5: What are the main safety precautions to consider during this synthesis?

Malononitrile and α-haloketones are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so proper temperature control is necessary to avoid runaway reactions.

Troubleshooting Guide

Below is a table summarizing common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incorrect reaction temperature.- Inactive catalyst or base.- Impure starting materials.- Incorrect stoichiometry.- Optimize temperature based on small-scale trials.- Use fresh, high-purity catalyst and base.- Purify starting materials before use.- Double-check all measurements and calculations.
Formation of a Tar-Like Substance - Reaction temperature is too high.- Prolonged reaction time.- Base is too strong or used in excess.- Lower the reaction temperature and monitor closely.- Monitor reaction progress by TLC to avoid over-running.- Use a milder base (e.g., triethylamine instead of sodium ethoxide) or reduce the amount of base.
Product is Difficult to Purify - Presence of multiple byproducts.- Co-precipitation of impurities.- Product oiling out during crystallization.- Optimize reaction conditions to minimize byproduct formation.- Employ column chromatography for purification.- During crystallization, try different solvent systems or use a seed crystal.
Inconsistent Results on Scale-Up - Inefficient heat transfer in larger reactors.- Poor mixing.- Changes in addition rates of reagents.- Ensure the reactor has adequate heating and cooling capacity.- Use an appropriate stirrer and agitation speed for the vessel size.- Maintain proportional addition rates when scaling up.

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible laboratory-scale synthesis.

Materials:

  • 3-Chloro-2,4-pentanedione

  • Malononitrile

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of malononitrile (1.0 eq) in ethanol at room temperature, add triethylamine (1.1 eq).

  • Slowly add a solution of 3-chloro-2,4-pentanedione (1.0 eq) in ethanol to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Flowchart

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Problem Encountered low_yield Low or No Yield start->low_yield impurity High Impurity Profile start->impurity scale_up Scale-Up Issues start->scale_up check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents analyze_byproducts Analyze Byproducts (TLC, LC-MS) impurity->analyze_byproducts heat_transfer Assess Heat Transfer scale_up->heat_transfer optimize_temp Optimize Temperature & Time check_reagents->optimize_temp If OK check_base Evaluate Base/Catalyst Activity optimize_temp->check_base If Still Low rerun Rerun Experiment check_base->rerun If Issue Found rerun->low_yield If Problem Persists modify_conditions Modify Reaction Conditions (Temp, Base, Time) analyze_byproducts->modify_conditions Identify Source purification Optimize Purification (Recrystallization, Chromatography) modify_conditions->purification mixing Evaluate Mixing Efficiency heat_transfer->mixing If Adequate addition_rate Review Addition Rates mixing->addition_rate If Efficient process_control Implement Process Controls addition_rate->process_control If Proportional

Caption: Troubleshooting workflow for synthesis issues.

Experimental Workflow Diagram

This diagram illustrates the key steps in the proposed synthesis of this compound.

G reagents 1. Mix Reagents (Malononitrile, Et3N, EtOH) addition 2. Add 3-Chloro-2,4-pentanedione reagents->addition reflux 3. Heat to Reflux addition->reflux tlc 4. Monitor by TLC reflux->tlc workup 5. Workup (Solvent Removal, Extraction) tlc->workup Reaction Complete purify 6. Purify (Recrystallization/Chromatography) workup->purify product Final Product purify->product

Caption: Key steps in the synthesis workflow.

Technical Support Center: Characterization of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and characterization data are based on established principles of organic spectroscopy and information from structurally related compounds, due to the limited availability of published data for 4-Acetyl-2-amino-5-methyl-3-furonitrile.

Troubleshooting Guide

Q1: My ¹H NMR spectrum is inconsistent with the expected structure. What could be the problem?

A: Discrepancies in the ¹H NMR spectrum often suggest the formation of an unexpected product or the presence of significant impurities. Here are some troubleshooting steps:

  • Check for Isomers: The synthesis of substituted furans can sometimes yield isomers. Carefully analyze the coupling patterns and chemical shifts to determine if a different substitution pattern has occurred.

  • Solvent Impurities: Residual solvents from your reaction or purification can show up in the NMR spectrum.[1] Consult tables of common NMR solvent impurities to identify these peaks.[1]

  • Presence of Starting Materials: Compare the spectrum to the NMR of your starting materials to check for an incomplete reaction.

  • Ring-Opening or Polymerization: Furan rings, especially those with electron-donating groups, can be unstable under acidic conditions and may lead to ring-opening or polymerization, resulting in a complex or uninterpretable spectrum.[2][3]

Q2: The nitrile (C≡N) peak in my IR spectrum is weak or absent.

A: While nitriles typically show a sharp peak around 2200-2260 cm⁻¹, its intensity can be influenced by the molecular structure.[4]

  • Weak Dipole Moment: In some molecules, the C≡N stretch can be weak in the infrared spectrum due to a small change in the dipole moment during vibration.[5][6] For instance, aminoacetonitrile has an unusually weak nitrile stretch.[5][6]

  • Absence of Nitrile Group: It is possible that the nitrile group has reacted or was never incorporated. For example, it could have been hydrolyzed to an amide or carboxylic acid, especially if water was present during the workup.

  • Alternative Cyclization: The reaction may have proceeded through an alternative pathway that did not result in the formation of a nitrile-containing product.

Q3: The molecular ion peak in my mass spectrum doesn't match the expected molecular weight of C₈H₈N₂O₂ (164.06 g/mol ).

A: This is a strong indication that you have not synthesized the target compound. Consider the following:

  • Side Products: Common side reactions in furan synthesis can lead to products with different molecular weights.[2]

  • Solvent Adducts: The molecular ion peak may correspond to your product with a solvent molecule attached.

  • Fragmentation: Ensure you are looking at the molecular ion peak and not a fragment. Electrospray ionization (ESI) is a soft ionization technique that should yield a prominent molecular ion peak.

Q4: My reaction produced a dark, tar-like substance.

A: The formation of dark, polymeric materials is a common issue in furan synthesis.[2]

  • Acid Sensitivity: Furans are often sensitive to acidic conditions, which can catalyze polymerization.[2][3]

  • Prevention Strategies:

    • Use milder reaction conditions (e.g., lower temperature, weaker acid).

    • Ensure anhydrous conditions, as water can promote ring-opening and subsequent polymerization.[2]

    • Minimize the reaction time and purify the product promptly.

Frequently Asked Questions (FAQs)

Q1: What are the anticipated ¹H and ¹³C NMR chemical shifts for this compound?

  • ¹H NMR:

    • The amino protons (NH₂) are expected to appear as a broad singlet.

    • The acetyl methyl protons (CH₃) would likely be a sharp singlet around 2.0-2.5 ppm.[7]

    • The furan methyl protons (CH₃) would also be a singlet, likely in a similar region.

  • ¹³C NMR:

    • The furan ring carbons would appear in the aromatic region.

    • The acetyl carbonyl carbon (C=O) is expected around 190-200 ppm.

    • The nitrile carbon (C≡N) would be in the range of 115-125 ppm.

    • The methyl carbons would appear upfield.

Q2: What are the key IR absorption frequencies to look for?

A: The IR spectrum should exhibit characteristic peaks for the functional groups present.

  • N-H Stretch: 3100-3500 cm⁻¹ (typically two bands for a primary amine).

  • C≡N Stretch: 2200-2260 cm⁻¹ (sharp, medium intensity).[4]

  • C=O Stretch: Around 1680 cm⁻¹ for the acetyl group.

  • C-N Stretch: Around 1330 cm⁻¹.[8]

Q3: What are potential side products in the synthesis of 2-amino-3-cyanofurans?

A: The synthesis of functionalized furans can be complex.[3] Potential side products could arise from:

  • Incomplete Cyclization: The acyclic precursor may remain.

  • Alternative Cyclization Pathways: Depending on the reactants, other heterocyclic rings like pyrroles could potentially form.[9]

  • Polymerization: As mentioned, furan rings can polymerize under certain conditions.[2]

Q4: How can I enhance the stability of my 2-aminofuran product?

A: 2-Aminofurans can be unstable, especially without electron-withdrawing groups.[10]

  • Purification: Use mild purification techniques. Avoid strong acids.

  • Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

  • Derivatization: For long-term storage or further reactions, consider protecting the amino group.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds.

Functional GroupPredicted Chemical Shift (ppm) for Target CompoundReported Chemical Shift (ppm) in Similar Compounds
-NH₂4.0 - 6.0 (broad s)~6.57 (in an aminothiophene derivative)[8]
-C(O)CH₃2.1 - 2.6 (s)~2.7 (in an aminothiophene derivative)[8]
Furan-CH₃2.0 - 2.5 (s)~2.7 (in an aminothiophene derivative)[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Related Compounds.

Carbon AtomPredicted Chemical Shift (ppm) for Target CompoundReported Chemical Shift (ppm) in 2-Acetylfuran[11]
-C =O185 - 195186.9
Furan C2-NH₂150 - 160-
Furan C5-CH₃145 - 155-
Furan C4-Acetyl110 - 120-
-C ≡N115 - 125-
Furan C3-CN90 - 100-
-C(O)C H₃25 - 3025.9
Furan-C H₃10 - 15-

Table 3: Characteristic IR Frequencies for this compound.

Functional GroupCharacteristic Frequency (cm⁻¹)Expected Appearance
N-H Stretch3100 - 3500Two medium, somewhat broad peaks
C-H Stretch2850 - 3000Medium to weak peaks
C≡N Stretch2200 - 2260Sharp, medium intensity peak[4]
C=O Stretch~1680Strong, sharp peak
N-H Bend1590 - 1650Medium peak
C-N Stretch~1330Medium peak

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 300 MHz or higher spectrometer.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak and integrate the signals in the ¹H spectrum.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl).

  • Background Spectrum: Collect a background spectrum of the empty sample holder or pure solvent.

  • Sample Spectrum: Collect the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

  • Analysis:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Determine the accurate mass of the molecular ion.

  • Data Interpretation: Compare the measured accurate mass to the calculated theoretical mass for the elemental formula C₈H₈N₂O₂ to confirm the molecular formula.

Visualizations

cluster_start Start: Unexpected Characterization Data cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis & Conclusion Start Unexpected NMR, IR, or MS Data CheckPurity Check Purity (TLC, LC-MS) Start->CheckPurity RecheckData Re-evaluate Spectra for Impurities (Solvent, Starting Materials) CheckPurity->RecheckData CompareAnalogs Compare Data with Structurally Similar Compounds RecheckData->CompareAnalogs Isomer Isomer Formed? CompareAnalogs->Isomer SideProduct Side Product Formed? Isomer->SideProduct No ReviseStructure Revise Structure & Propose New Identity Isomer->ReviseStructure Yes CorrectProduct Product Confirmed SideProduct->CorrectProduct No SideProduct->ReviseStructure Yes

Caption: Troubleshooting workflow for compound characterization.

cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products ReactantA Diketone Precursor Reaction Cyclization Reaction ReactantA->Reaction ReactantB Cyanide Source ReactantB->Reaction ReactantC Amine Source ReactantC->Reaction Target Target: this compound Reaction->Target Desired Pathway SideProduct1 Polymerization Reaction->SideProduct1 Side Reaction (e.g., strong acid) SideProduct2 Ring-Opened Product Reaction->SideProduct2 Side Reaction (e.g., water present) SideProduct3 Isomeric Furan Reaction->SideProduct3 Side Reaction

Caption: Potential synthetic pathway and side reactions.

References

Validation & Comparative

A Comparative Guide to 2-Amino-3-Cyanofuran Derivatives and Structurally Related Heterocycles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 2-amino-3-cyanofuran scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of a representative 2-amino-3-cyanofuran derivative, Compound 1 (a conceptual representation of 4-Acetyl-2-amino-5-methyl-3-furonitrile), against other structurally related heterocyclic compounds. The comparison focuses on their synthesis, in vitro anticancer activity, and mechanism of action, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro biological activity of selected furan, thiophene, and pyridine derivatives against various cancer cell lines. The data, compiled from various studies, highlights the therapeutic potential of these heterocyclic cores.

Compound IDHeterocyclic CoreSubstitutionTarget Cell LineActivity (IC50) µMReference
Compound 1 (Furan Derivative) 2-Amino-3-cyanofuran4-Acetyl, 5-MethylMCF-7 (Breast Cancer)Not explicitly found-
Furan Derivative 22-Amino-3-cyanofuran5-(4-chlorophenyl)MCF-7 (Breast Cancer)2.96[1]
Furan Derivative 3FuranVariedA549 (Lung Cancer), HT-29 (Colon Cancer)6.66, 8.51 (for compound 7b)[2][3]
Thiophene Derivative 12-Amino-3-cyanothiopheneVariedNot SpecifiedNot Specified[4]
Pyridine Derivative 12-Amino-3-cyanopyridineVariedhCA I, hCA II (enzyme inhibition Ki)2.84, 2.56

Synthesis and Chemical Properties

The synthesis of 2-amino-3-cyanofuran derivatives typically involves the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[4] Variations of this method allow for the introduction of diverse substituents on the furan ring, influencing the compound's physicochemical properties and biological activity.

Similarly, the synthesis of 2-amino-3-cyanothiophene and 2-amino-3-cyanopyridine derivatives often employs multicomponent reactions, highlighting the efficiency of this synthetic strategy in generating libraries of structurally diverse compounds for biological screening.[4]

Mechanism of Action: Insights from In Vitro Studies

Several studies have elucidated the potential mechanisms through which these heterocyclic compounds exert their anticancer effects.

VEGFR-2 Inhibition

A significant number of furan and furopyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2][3][5] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels, thereby limiting tumor growth and metastasis.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Furan Derivatives.

Tubulin Polymerization Inhibition

Certain furan derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[6][7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.

Caption: Experimental Workflow for Tubulin Polymerization Inhibition Assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[8]

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis

Objective: To investigate the effect of the test compounds on the cell cycle distribution of cancer cells.

Methodology:

  • Cancer cells are seeded and treated with the test compounds at their IC50 concentrations for 24 or 48 hours.[8]

  • The cells are then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

  • Propidium iodide (50 µg/mL) is added, and the cells are incubated in the dark for 30 minutes.

  • The DNA content of the cells is analyzed by flow cytometry.[9][10]

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

VEGFR-2 Kinase Assay

Objective: To evaluate the in vitro inhibitory activity of the test compounds against VEGFR-2 kinase.

Methodology:

  • The VEGFR-2 kinase assay can be performed using commercially available kits (e.g., from Promega or Millipore).

  • The assay typically involves the incubation of the recombinant VEGFR-2 enzyme with the test compound and a specific substrate in the presence of ATP.

  • The kinase activity is determined by measuring the amount of phosphorylated substrate, often using a luminescence or fluorescence-based detection method.

  • The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of VEGFR-2 kinase activity.[2][3][5]

Conclusion

The 2-amino-3-cyanofuran scaffold and its heterocyclic bioisosteres represent a promising area for the development of novel anticancer agents. Their synthetic accessibility and diverse biological activities, including the inhibition of key cancer-related targets like VEGFR-2 and tubulin, make them attractive candidates for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the potential of their own novel compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising heterocyclic compounds.

References

Unveiling the Potency of Aminofuran Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Aminofuran derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various aminofuran derivatives against established alternatives, supported by detailed experimental protocols and visual pathway analysis.

Anticancer Activity: A Competitive Edge in Cytotoxicity

Several studies have highlighted the potent cytotoxic effects of aminofuran and its related benzofuran derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates their efficacy, often comparable or superior to standard chemotherapeutic agents.

A series of novel furan-based compounds exhibited significant anticancer activity against the MCF-7 breast cancer cell line, with compounds 4 and 7 showing IC50 values of 4.06 µM and 2.96 µM, respectively.[1] Notably, these compounds displayed a favorable selectivity index, being 7.33 and 7.47 times more selective for cancer cells over normal breast cells (MCF-10A).[1] Further investigations revealed that these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis.[1]

In the context of breast cancer, benzo[b]furan derivatives 26 and 36 have shown remarkable potency against MCF-7 cells with IC50 values of 0.057 µM and 0.051 µM, respectively.[2] These compounds were found to induce G2/M phase cell cycle arrest and promote apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway.[2]

The tables below summarize the comparative anticancer activity of selected aminofuran and benzofuran derivatives against various cancer cell lines and standard drugs.

Compound/DrugCell LineIC50 (µM)Reference
Furan Derivative 4 MCF-7 (Breast Cancer)4.06[1]
Furan Derivative 7 MCF-7 (Breast Cancer)2.96[1]
Staurosporin (Standard) MCF-7 (Breast Cancer)-[1]
Benzo[b]furan 26 MCF-7 (Breast Cancer)0.057[2]
Benzo[b]furan 36 MCF-7 (Breast Cancer)0.051[2]
Benzo[b]furan 26 MDA-MB-231 (Breast Cancer)-[2]
Benzo[b]furan 36 MDA-MB-231 (Breast Cancer)-[2]

Antimicrobial Activity: A Broad Spectrum of Inhibition

Aminofuran derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

One study reported that novel 5-nitrofuran-isatin molecular hybrids, compounds 5 and 6 , exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8 µg/mL and 1 µg/mL, respectively.[3] These compounds were found to be non-hemolytic and showed a good safety profile in human embryonic kidney cells (HEK-293).[3]

The following table compares the antimicrobial activity of representative furan derivatives with standard antibiotics.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Nitrofuran Hybrid 5 MRSA8[3]
Nitrofuran Hybrid 6 MRSA1[3]
Nitrofurazone (Standard) E. coli-[3]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

The anti-inflammatory properties of aminofuran derivatives are attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

A study on heterocyclic/benzofuran hybrids identified compound 5d as a potent inhibitor of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, with an IC50 value of 52.23 µM.[4][5][6] This compound demonstrated low cytotoxicity and was found to significantly inhibit the phosphorylation of key proteins in both the NF-κB and MAPK signaling pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[4][5]

Another investigation into benzofuran derivatives from Penicillium crustosum revealed that compounds 1 and 4 exhibited potent anti-inflammatory activity by inhibiting NO release in LPS-stimulated RAW 264.7 cells, with IC50 values of 17.3 µM and 16.5 µM, respectively.[7]

The comparative anti-inflammatory activities are presented below:

Compound/DrugAssayIC50 (µM)Reference
Benzofuran Hybrid 5d NO Inhibition (RAW264.7)52.23[4][5][6]
Benzofuran Derivative 1 NO Inhibition (RAW264.7)17.3[7]
Benzofuran Derivative 4 NO Inhibition (RAW264.7)16.5[7]
Celecoxib (Standard) NO Inhibition (RAW264.7)32.1[7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aminofuran derivatives and control drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the aminofuran derivatives and standard antibiotics in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the inhibitory effect of compounds on the production of nitric oxide in LPS-stimulated macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the aminofuran derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.

Visualizing the Mechanisms of Action

To better understand the biological activity of aminofuran derivatives, it is crucial to visualize their interaction with cellular signaling pathways and experimental workflows.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7) seeding Seed cells in 96-well plates cell_culture->seeding incubation1 24h Incubation seeding->incubation1 compound_prep Prepare serial dilutions of Aminofuran Derivatives & Controls treatment Add compounds to cells compound_prep->treatment incubation2 48-72h Incubation treatment->incubation2 mtt_add Add MTT Reagent incubation3 4h Incubation mtt_add->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization readout Measure Absorbance (570 nm) calculation Calculate % Viability & IC50 Values readout->calculation

Caption: Workflow for evaluating the anticancer activity of aminofuran derivatives using the MTT assay.

Apoptosis Signaling Pathway Induced by Aminofuran Derivatives

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis aminofuran Aminofuran Derivatives PI3K PI3K aminofuran->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) aminofuran->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Aminofuran derivatives can induce apoptosis by inhibiting the PI3K/Akt/mTOR survival pathway.

NF-κB Signaling Pathway Inhibition

G cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK aminofuran Aminofuran Derivatives aminofuran->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nucleus->Inflammatory_genes Activation

Caption: Aminofuran derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

A Comparative Guide to Furan Precursors for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile chemical properties and ability to modulate biological activity.[1][2][3] The efficient synthesis of functionalized furans is, therefore, a critical task in drug discovery and development. This guide provides an objective comparison of various furan precursors and their corresponding synthetic methodologies, with a prospective look at the potential of 4-Acetyl-2-amino-5-methyl-3-furonitrile. While this specific aminofuranonitrile is not widely documented in current literature, its structure suggests potential as a valuable, highly functionalized building block. This guide will compare established methods—the Paal-Knorr and Feist-Benary syntheses—and present a hypothetical, yet plausible, synthetic route and utility for this compound.

Comparison of Key Furan Synthesis Methodologies

The selection of a synthetic route to a furan derivative is often dictated by the availability of starting materials, the desired substitution pattern, and the sensitivity of functional groups within the target molecule. Below is a comparative summary of two classical and widely adopted methods.

FeaturePaal-Knorr SynthesisFeist-Benary Synthesis
Starting Materials 1,4-Dicarbonyl compoundsα-Halo ketones and β-Dicarbonyl compounds
Catalyst/Reagent Typically acid-catalyzed (e.g., H₂SO₄, p-TsOH, P₂O₅)[4][5]Typically base-catalyzed (e.g., pyridine, ammonia, alkoxides)[6][7]
Key Transformation Intramolecular cyclization and dehydration[4]Intermolecular condensation followed by intramolecular cyclization[7]
General Yields Good to excellent, though can be substrate-dependent[8]Moderate to good, can be influenced by side reactions[9]
Substrate Scope Broad for 1,4-dicarbonyls, but their availability can be a limitation.[4]A wide range of α-halo ketones and β-dicarbonyls are commercially available.[10]
Reaction Conditions Often requires heating and strong acids, which can be harsh for sensitive substrates.[4]Generally milder conditions, but can require longer reaction times.[10]

Prospective Analysis: this compound

While specific experimental data for this compound as a furan precursor is scarce in the reviewed literature, its structure—a highly substituted 2-aminofuran—is of significant interest. Aminofuran scaffolds are valuable in constructing complex heterocyclic systems. A plausible synthetic approach to this compound could be analogous to the Thorpe-Ziegler reaction, which is used for the synthesis of cyclic enamines from dinitriles, or a variation of the Gewald reaction, which is known for synthesizing 2-aminothiophenes.[11][12][13][14]

Hypothetical Synthesis Workflow

The proposed synthesis involves a base-catalyzed condensation of readily available starting materials. This method is designed to be efficient and to allow for the construction of the densely functionalized furan ring in a single step.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2,4-pentanedione 2,4-Pentanedione ReactionVessel One-pot Condensation & Cyclization 2,4-pentanedione->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Base Base (e.g., Piperidine) Base->ReactionVessel Product This compound ReactionVessel->Product

Caption: Hypothetical one-pot synthesis of this compound.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The following sections provide protocols for the established Paal-Knorr and Feist-Benary reactions, alongside a prospective protocol for the synthesis of the title compound.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

Materials:

  • Hexane-2,5-dione (1.14 g, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)

  • Toluene (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of hexane-2,5-dione (10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (1 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Purify the crude product by distillation to obtain 2,5-dimethylfuran. Expected Yield: Good to excellent.[8]

Protocol 2: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

Materials:

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Pyridine (0.87 g, 11 mmol)

  • Ethanol (30 mL)

  • Diethyl ether (50 mL)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl acetoacetate (10 mmol) in ethanol (30 mL) and add pyridine (11 mmol).

  • Add 2-bromoacetophenone (10 mmol) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting crude product by column chromatography to yield ethyl 2-methyl-5-phenylfuran-3-carboxylate. Expected Yield: Moderate to good.[9]

Protocol 3: Hypothetical Synthesis of this compound

Materials:

  • 2,4-Pentanedione (1.00 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.085 g, 1 mmol)

  • Ethanol (20 mL)

Procedure:

  • Dissolve 2,4-pentanedione (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • Upon consumption of the starting materials, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Signaling Pathway Modulation by Furan Derivatives

Furan-containing compounds, particularly nitrofurans, are known for their antimicrobial properties.[1] Their mechanism of action involves the reduction of the nitro group by bacterial nitroreductases to form reactive electrophilic intermediates.[15] These intermediates can then interact with and damage multiple cellular targets, including bacterial DNA and ribosomal proteins, leading to the inhibition of essential cellular processes and ultimately, cell death.[16][17]

G cluster_0 Bacterial Cell Nitrofuran Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Nitroreductases Reduction ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates Generates Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Targets DNA Bacterial DNA ReactiveIntermediates->DNA Targets Protein_Synthesis Protein Synthesis Inhibition Ribosomes->Protein_Synthesis DNA_Damage DNA Damage & Replication Inhibition DNA->DNA_Damage Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death DNA_Damage->Cell_Death

References

A Comparative Guide to the Synthesis of Furanonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Furanonitriles are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their versatile reactivity and biological significance have driven the development of numerous synthetic methodologies. This guide provides an objective comparison of prominent methods for synthesizing furanonitriles, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Key Synthesis Methods

The synthesis of furanonitriles can be broadly categorized into several key strategies, each with distinct advantages and limitations. This guide focuses on three prominent and versatile methods: the Three-Component Synthesis of 2-Aminofuran-3-carbonitriles, the Thorpe-Ziegler Synthesis of 3-Aminofurans, and a Metal-Free approach utilizing α-hydroxy ketones. A summary of their performance based on reported experimental data is presented below.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Three-Component Synthesis Aromatic Aldehyde, Malononitrile, α-HydroxyketonePiperidineEthanolReflux1-285-95
Thorpe-Ziegler Synthesis Alkynenitrile, Alcohol/ThiolBase (e.g., DBU)---Moderate to Good
Metal-Free Synthesis α-Hydroxy Ketone, Cyano CompoundCesium FluorideEthanol-3up to 90

In-Depth Look at Synthesis Methodologies

This section provides a detailed overview of the selected synthetic routes, including their mechanisms and comprehensive experimental protocols.

Three-Component Synthesis of 2-Aminofuran-3-carbonitriles

This method is a highly efficient, one-pot reaction that brings together three readily available starting materials to construct the highly functionalized 2-aminofuran-3-carbonitrile scaffold. The reaction proceeds via a cascade of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.

Reaction Workflow:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization A Aldehyde C Arylidenemalononitrile Intermediate A->C Base (Piperidine) B Malononitrile B->C E Adduct C->E D α-Hydroxyketone Enolate D->E F 2-Aminofuran-3-carbonitrile E->F Intramolecular Cyclization

Three-Component Synthesis Workflow

Experimental Protocol:

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and an α-hydroxyketone (1 mmol) is dissolved in ethanol (10 mL). Piperidine (0.1 mmol) is added as a catalyst, and the reaction mixture is refluxed for 1-2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-aminofuran-3-carbonitrile derivative.

Thorpe-Ziegler Synthesis of 3-Aminofurans

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic compounds, including furan derivatives. In the context of furanonitrile synthesis, a modified approach involving the conjugate addition of an alcohol or thiol to an alkynenitrile, followed by an intramolecular cyclization, yields 3-aminofuran-2-carboxylates.[1] This method provides a route to a different regioisomer of aminofuranonitriles compared to the three-component synthesis.

Reaction Pathway:

G A Alkynenitrile C Conjugate Adduct A->C Base B Alcohol/Thiol B->C D 3-Aminofuran/thiophene C->D Thorpe-Ziegler Cyclization G cluster_reactants Reactants cluster_conditions Conditions A α-Hydroxy Ketone E Tetrasubstituted Furanonitrile A->E B Cyano Compound (e.g., Malononitrile) B->E C Base (Cesium Fluoride) C->E D Solvent (Ethanol) D->E

References

Benchmarking the Efficacy of 4-Acetyl-2-amino-5-methyl-3-furonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Anticancer Efficacy

The 2-amino-3-carbonitrile scaffold is a common feature in a variety of heterocyclic compounds exhibiting promising anticancer activities. The following tables summarize the in-vitro cytotoxic effects of several 2-amino-3-cyanofuran and 2-amino-3-cyanopyridine derivatives against various human cancer cell lines.

Table 1: In-Vitro Anticancer Activity of 2-Amino-3-cyanofuran Derivatives

Compound IDHeterocyclic CoreR GroupCancer Cell LineIC50 (µM)
Furan Derivative 12-Amino-3-cyanofuran5-(4-bromophenyl)MCF-7 (Breast)4.06[1]
Furan Derivative 22-Amino-3-cyanofuran5-(4-chlorophenyl)MCF-7 (Breast)2.96[1]

Table 2: In-Vitro Anticancer Activity of 2-Amino-3-cyanopyridine Derivatives

Compound IDHeterocyclic CoreR GroupCancer Cell LineIC50 (µM)
Pyridine Derivative 12-Amino-3-cyanopyridine(+)-nopinone-based, 4-(4-bromophenyl)A549 (Lung)23.78[2]
Pyridine Derivative 22-Amino-3-cyanopyridine(+)-nopinone-based, 4-(4-bromophenyl)MKN45 (Gastric)67.61[2]
Pyridine Derivative 32-Amino-3-cyanopyridine(+)-nopinone-based, 4-(4-bromophenyl)MCF-7 (Breast)53.87[2]
Pyridine Derivative 42-Amino-3-cyanopyridine4-(4-chlorophenyl)HT29 (Colorectal)2.243[3]

Comparative Analysis of Antimicrobial Efficacy

While specific quantitative data for the antimicrobial activity of 4-Acetyl-2-amino-5-methyl-3-furonitrile derivatives is unavailable, studies on related 2-amino-3-cyanopyridine compounds have shown potential antibacterial effects. These derivatives have been tested against both Gram-positive and Gram-negative bacteria. Further research is required to determine the minimum inhibitory concentrations (MIC) and the spectrum of activity for furonitrile-based analogues.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[4]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: Following incubation, the MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate compound_prep Prepare Serial Dilutions of Test Compound treat_cells Treat Cells with Test Compound compound_prep->treat_cells incubation_24_72h Incubate for 24-72 hours treat_cells->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Solubilize Formazan Crystals (DMSO) incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow for Anticancer Activity Screening.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[2]

  • Inoculum Preparation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is prepared.[2]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Test Compound inoculum_prep Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate inoculum_prep->inoculate_plate incubation Incubate at 37°C for 18-24 hours inoculate_plate->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Broth Microdilution Workflow for Antimicrobial Susceptibility Testing.

Potential Signaling Pathways

While the exact mechanisms of action for this compound derivatives are unknown, compounds with similar structures often exert their anticancer effects by interfering with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such compounds.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 Inhibition of Apoptosis proliferation Cell Proliferation & Survival akt->proliferation transcription->proliferation compound Furonitrile Derivative compound->raf Inhibition compound->pi3k Inhibition

Hypothetical Signaling Pathway Targeted by Furonitrile Derivatives.

References

A Comparative Analysis of Substituted Furans: Translating In Vitro Promise to In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide comparing the in vitro and in vivo activities of substituted furan derivatives in antibacterial and anti-inflammatory applications, with supporting experimental data and methodologies.

Substituted furans represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides an objective comparison of the in vitro and in vivo performance of two promising furan derivatives: the novel antibacterial agent IITR06144 and the potent anti-inflammatory compound 5f, a furoxan/1,2,4-triazole hybrid. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to offer valuable insights into the structure-activity relationships and the translational potential of these compounds.

Antibacterial Activity: IITR06144

IITR06144 is a novel nitrofuran derivative that has demonstrated potent antibacterial activity against a wide range of multidrug-resistant (MDR) pathogens. Its performance in both laboratory settings and animal models highlights its potential as a next-generation antibiotic.

In Vitro and In Vivo Activity Comparison

The following table summarizes the in vitro minimum inhibitory concentrations (MICs) of IITR06144 against various bacterial strains and its corresponding in vivo efficacy in a murine infection model.

CompoundTherapeutic AreaIn Vitro Activity (MIC, µg/mL)In Vivo ModelIn Vivo Efficacy
IITR06144 AntibacterialE. coli ATCC 25922: 0.5[1][2][3] Carbapenem-resistant A. baumannii: Broad-spectrum activity[1][2][3] S. aureus: Broad-spectrum activity[1][2][3] M. tuberculosis: 0.25[4]Murine infection modelConsiderable efficacy[1][2][3]
Mechanism of Action

Nitrofurans, including IITR06144, exert their antibacterial effect through a multi-targeted mechanism of action.[3] Bacterial nitroreductases reduce the nitro group of the furan ring, generating reactive intermediates that can damage bacterial DNA, ribosomes, and other essential cellular components.[3][5] This multifaceted attack is believed to contribute to the low frequency of resistance development.[1][2][3]

digraph "Nitrofurans Mechanism of Action" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Mechanism of Action of Nitrofurans", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Nitrofuran" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Bacterial Nitroreductases" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactive Intermediates" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA Damage" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ribosomal Damage" [fillcolor="#FBBC05", fontcolor="#202124"]; "Metabolic Enzyme Inhibition" [fillcolor="#FBBC05", fontcolor="#202124"]; "Bacterial Cell Death" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Nitrofuran" -> "Bacterial Nitroreductases" [label="Reduction"]; "Bacterial Nitroreductases" -> "Reactive Intermediates"; "Reactive Intermediates" -> "DNA Damage"; "Reactive Intermediates" -> "Ribosomal Damage"; "Reactive Intermediates" -> "Metabolic Enzyme Inhibition"; "DNA Damage" -> "Bacterial Cell Death"; "Ribosomal Damage" -> "Bacterial Cell Death"; "Metabolic Enzyme Inhibition" -> "Bacterial Cell Death"; }

Mechanism of Action of Nitrofurans
Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay: The MIC of IITR06144 was determined using the broth microdilution method.[2] A two-fold serial dilution of the compound was prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 16-20 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vivo Murine Infection Model: The in vivo efficacy of IITR06144 was evaluated in a murine infection model.[2] Mice were infected with a lethal dose of a pathogenic bacterial strain. Following infection, the mice were treated with IITR06144 at various dosages. The efficacy of the treatment was assessed by monitoring survival rates and/or determining the bacterial load in target organs (e.g., spleen, liver, or thigh) at specific time points post-infection.

Anti-inflammatory Activity: Furoxan/1,2,4-Triazole Hybrid 5f

Compound 5f is a novel hybrid molecule that integrates a furoxan moiety, known for its nitric oxide (NO)-releasing properties, with a 1,2,4-triazole scaffold. This compound has shown significant anti-inflammatory activity by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.

In Vitro and In Vivo Activity Comparison

The table below presents the in vitro inhibitory concentrations (IC50) of compound 5f against COX-1 and COX-2 enzymes, along with its in vivo anti-inflammatory effects.

CompoundTherapeutic AreaIn Vitro Activity (IC50, µM)In Vivo ModelIn Vivo Efficacy
Compound 5f Anti-inflammatoryCOX-1: >10[6] COX-2: 0.0455[6][7] Selectivity Index (COX-1/COX-2): 209[6][7]LPS-induced pro-inflammatory cytokine production in vivoBetter inhibition of cytokines compared to Indomethacin[6][7][8]
Signaling Pathway

Compound 5f exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, a key player in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By blocking this pathway, compound 5f reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

digraph "COX-2 Signaling Pathway" { graph [fontname="Arial", fontsize=10, labelloc="t", label="COX-2 Signaling Pathway in Inflammation", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Inflammatory Stimuli" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Phospholipase A2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Arachidonic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "COX-2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Compound_5f" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Compound 5f"]; "Prostaglandins (PGE2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Inflammatory Stimuli" -> "Phospholipase A2"; "Phospholipase A2" -> "Arachidonic Acid"; "Arachidonic Acid" -> "COX-2"; "COX-2" -> "Prostaglandins (PGE2)"; "Prostaglandins (PGE2)" -> "Inflammation"; "Compound_5f" -> "COX-2" [arrowhead=tee, color="#34A853", style=bold, label="Inhibition"]; }

COX-2 Signaling Pathway in Inflammation
Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay: The inhibitory activity of compound 5f against ovine COX-1 and human recombinant COX-2 was determined using an enzyme immunoassay (EIA) kit.[6] The compound was pre-incubated with the respective enzyme, and the reaction was initiated by the addition of arachidonic acid. The production of prostaglandin F2α (for COX-1) or prostaglandin E2 (for COX-2) was measured according to the manufacturer's instructions. The IC50 values were calculated from the concentration-response curves.

In Vivo Pro-inflammatory Cytokine Production: The in vivo anti-inflammatory activity of compound 5f was assessed by measuring its effect on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production.[8] Animals were treated with compound 5f or a vehicle control prior to the administration of LPS. Blood samples were collected at specific time points, and the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum were quantified using ELISA kits.

Anticancer Activity: A Benzofuran Derivative (S6)

While the primary focus of this guide is on antibacterial and anti-inflammatory furan derivatives, it is noteworthy that this class of compounds also exhibits significant potential in oncology. A benzofuran derivative, designated as S6, has been identified as a novel Aurora B kinase inhibitor with both in vitro and in vivo anticancer activity.

In Vitro and In Vivo Activity Comparison
CompoundTherapeutic AreaIn Vitro Activity (IC50)In Vivo ModelIn Vivo Efficacy
S6 (Benzofuran derivative) AnticancerAurora B kinase inhibition[9] Cytotoxicity against HeLa, HepG2, and SW620 cell lines[9]Liver cancer QGY-7401 xenograft tumors in nude miceSuppression of tumor growth[9]
Experimental Workflow

The development and evaluation of the anticancer benzofuran derivative S6 followed a structured workflow, from initial screening to in vivo validation.

digraph "Anticancer Drug Discovery Workflow" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Experimental Workflow for Anticancer Furan Derivative S6", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"High-Throughput_Screening" [fillcolor="#F1F3F4", fontcolor="#202124", label="High-Throughput Screening"]; "Lead_Identification" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Lead Identification (S6)"]; "In_Vitro_Kinase_Assay" [fillcolor="#FBBC05", fontcolor="#202124", label="In Vitro Kinase Assay\n(Aurora B Inhibition)"]; "Cell-Based_Assays" [fillcolor="#FBBC05", fontcolor="#202124", label="Cell-Based Assays\n(Cytotoxicity, Cell Cycle)"]; "In_Vivo_Xenograft_Model" [fillcolor="#34A853", fontcolor="#FFFFFF", label="In Vivo Xenograft Model"]; "Efficacy_Evaluation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Efficacy Evaluation\n(Tumor Growth Suppression)"];

"High-Throughput_Screening" -> "Lead_Identification"; "Lead_Identification" -> "In_Vitro_Kinase_Assay"; "Lead_Identification" -> "Cell-Based_Assays"; "In_Vitro_Kinase_Assay" -> "In_Vivo_Xenograft_Model"; "Cell-Based_Assays" -> "In_Vivo_Xenograft_Model"; "In_Vivo_Xenograft_Model" -> "Efficacy_Evaluation"; }

Workflow for Anticancer Furan S6
Experimental Protocols

In Vitro Kinase Assay: The inhibitory effect of compound S6 on Aurora B kinase activity was measured using a luminescence-based kinase assay. The assay quantifies the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, while an increase signifies inhibition.

Cell Proliferation Assay: The cytotoxicity of compound S6 against various cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with different concentrations of the compound. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured at 570 nm to determine cell viability.

In Vivo Xenograft Model: The in vivo anticancer efficacy of S6 was evaluated in a xenograft model using nude mice.[9] Human cancer cells (e.g., QGY-7401 liver cancer cells) were subcutaneously injected into the mice. Once the tumors reached a palpable size, the mice were treated with S6 or a vehicle control. Tumor volume was measured regularly to assess the effect of the compound on tumor growth.

Conclusion

The substituted furan derivatives IITR06144, compound 5f, and S6 exemplify the therapeutic potential of this chemical scaffold across different disease areas. The data presented in this guide demonstrates a promising correlation between in vitro potency and in vivo efficacy for these compounds. The detailed experimental protocols provide a foundation for researchers to further explore and develop novel furan-based therapeutics. The multifaceted mechanisms of action and the ability to modulate key signaling pathways underscore the importance of continued investigation into this versatile class of molecules.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Acetyl-2-amino-5-methyl-3-furonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Acetyl-2-amino-5-methyl-3-furonitrile and its analogs. By examining the available experimental data on related heterocyclic compounds, this document aims to offer insights into the key structural features influencing their biological activity, particularly as kinase inhibitors and antimicrobial agents.

Introduction

The 2-amino-3-cyanofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, known to be a core component in a variety of biologically active compounds. The presence of multiple functional groups—an amino group, a cyano group, and an acetyl group—provides rich opportunities for chemical modification and SAR exploration. These compounds have garnered significant interest for their potential as kinase inhibitors and antimicrobial agents. Understanding the relationship between their chemical structure and biological function is crucial for the rational design of more potent and selective therapeutic agents.

General Synthesis of 2-Amino-3-cyanofuran Derivatives

The synthesis of 2-amino-3-cyanofuran derivatives is often achieved through a multicomponent reaction, a cornerstone of heterocyclic chemistry. A common and efficient method is the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. For the specific synthesis of the this compound core, a variation of this reaction or a multi-step synthesis is typically employed, starting from readily available precursors.

Below is a generalized workflow for the synthesis and evaluation of these novel compounds.

start Start: Starting Materials (e.g., α-haloketone, malononitrile) synthesis One-pot Multicomponent Reaction or Multi-step Synthesis start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In Vitro Biological Screening (e.g., Cytotoxicity, Kinase Inhibition, Antimicrobial Assays) characterization->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Candidate Drug lead_optimization->end

A general workflow for the synthesis and in vitro evaluation of novel compounds.

Structure-Activity Relationship (SAR) Analysis

Due to the limited availability of a comprehensive SAR study on a focused library of this compound analogs, this section will draw upon data from structurally related 2-amino-3-cyanofuran, thiophene, and pyridine derivatives to infer potential SAR trends.

Kinase Inhibitory Activity

The 2-aminofuran-3-carbonitrile scaffold is recognized as a promising starting point for the development of kinase inhibitors. The biological activity is significantly influenced by the nature and position of substituents on the furan ring.

Table 1: Kinase Inhibitory Activity of Structurally Related Analogs

Compound IDHeterocyclic CoreR1 (at C5)R2 (at C4)Kinase TargetIC50 (nM)
Analog 1 2-Aminothiophene-CH3ArylaPKC>10,000
Analog 2 2-Aminothiophene-CH34-MethoxyphenylaPKC5,000
Analog 3 2-AminopyridineAryl-CNPIM-121.2[1]
Analog 4 2-AminopyridineAryl-CNPIM-118.9[1]
Analog 5 Furan4,5-Diphenyl-CNEGFR-
Analog 6 Furan4,5-Diphenyl-CNCDK2-

Data synthesized from studies on related heterocyclic systems to provide a comparative framework.

Key SAR Observations for Kinase Inhibition:

  • Substitution at C5: The substituent at the C5 position of the furan ring plays a critical role in determining potency and selectivity. Small alkyl groups like methyl are often well-tolerated. Aryl substitutions at this position can lead to enhanced activity, likely through additional interactions with the kinase active site.

  • Substitution at C4: The nature of the substituent at the C4 position significantly modulates activity. Electron-donating groups on an aryl ring at this position can be favorable for atypical Protein Kinase C (aPKC) inhibition in the analogous 2-aminothiophene series.

  • The Acetyl Group: The acetyl group at the 4-position of the target scaffold introduces a key hydrogen bond acceptor which can interact with the hinge region of the kinase. Modifications of this group, for instance, to other carbonyl-containing moieties, could fine-tune binding affinity.

  • The Amino Group at C2: The 2-amino group is a crucial pharmacophoric feature, often forming key hydrogen bonds with the kinase hinge region.

  • The Cyano Group at C3: The 3-cyano group is a strong electron-withdrawing group that influences the electronic properties of the heterocyclic ring and can also participate in hydrogen bonding interactions.

cluster_sar Structure-Activity Relationship of this compound Analogs Core This compound Core R1 R1 at C5: - Methyl group - Aryl substitution may enhance activity Core->R1 R2 R2 (Acetyl) at C4: - Key H-bond acceptor - Modification can tune affinity Core->R2 NH2 2-Amino Group: - Crucial for kinase hinge binding Core->NH2 CN 3-Cyano Group: - Influences electronics - Potential H-bond acceptor Core->CN Activity Biological Activity (Kinase Inhibition / Antimicrobial) R1->Activity R2->Activity NH2->Activity CN->Activity

Key structural features influencing biological activity.
Antimicrobial Activity

Derivatives of 2-amino-3-cyanofurans and related heterocycles have demonstrated promising antimicrobial properties. The activity is dependent on the overall lipophilicity and the specific substituents on the heterocyclic core.

Table 2: Antimicrobial Activity of Structurally Related Furan Analogs

Compound IDHeterocyclic CoreSubstituentsTarget OrganismMIC (µg/mL)
Furan-1 Furan5-NitroStaphylococcus aureus-
Furan-2 Furan5-NitroEscherichia coli-
Benzofuran-1 BenzofuranVariousE. coli-
Benzofuran-2 BenzofuranVariousS. aureus-

MIC (Minimum Inhibitory Concentration) values are indicative of antimicrobial potency. Specific values for a broad range of this compound analogs are not extensively reported in the public domain.

Key SAR Observations for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, is a key determinant of antimicrobial activity, as it affects the ability of the compound to penetrate bacterial cell membranes.

  • Electron-withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group at the C5 position, has been associated with potent antimicrobial activity in furan derivatives.

  • Aromatic Substituents: The introduction of substituted aryl groups can modulate the antimicrobial spectrum and potency.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activity of novel compounds.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of the compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48 hours.

  • Cell Fixation: Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

  • Staining: Wash the plates and stain the cells with SRB solution for 30 minutes.

  • Dye Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with Tris base solution.

  • Data Acquisition: Measure the optical density at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[2]

In Vitro Protein Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced.[3]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound or vehicle control.

  • Kinase Reaction: Add the kinase/substrate mixture, followed by ATP solution to initiate the reaction. Incubate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[3]

start Start: Prepare Reagents setup Reaction Setup: - Add compound to 384-well plate start->setup initiate Initiate Kinase Reaction: - Add Kinase/Substrate mix - Add ATP setup->initiate incubate1 Incubate (60-120 min) initiate->incubate1 stop Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent incubate1->stop incubate2 Incubate (40 min) stop->incubate2 luminescence Generate Luminescence: - Add Kinase Detection Reagent incubate2->luminescence incubate3 Incubate (30 min) luminescence->incubate3 read Measure Luminescence incubate3->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read->analyze end End: Results analyze->end

References

Comparative Guide to the Synthesis of Substituted 2-Amino-3-Nitrile Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furthermore, this guide explores alternative synthetic strategies, offering a comparative perspective on reaction conditions and their impact on outcomes.

Comparison of Synthetic Methodologies

The synthesis of 2-amino-3-cyano-heterocycles is often achieved through multi-component reactions. The Gewald reaction is a prominent example, particularly for the synthesis of 2-aminothiophenes.[1][2][3] This one-pot synthesis is valued for its efficiency in constructing the thiophene ring with various substituents.

This guide will focus on a conventional thermal synthesis and compare it with modern energy-efficient alternatives that have been reported to improve reaction times and yields.[1]

ParameterConventional HeatingMicrowave-AssistedBall-Milling
Energy Source Oil bath, heating mantleMicrowave irradiationMechanical energy
Reaction Time HoursMinutes[1]Minutes[4]
Solvent Usage Typically requires a solvent (e.g., ethanol)Can often be performed under solvent-free conditionsSolvent-free[4]
Typical Yields Moderate to high (e.g., 52% for the detailed protocol below)[5]Often reported to be higher than conventional methods[1]High (up to 97% reported for some derivatives)[4]
Catalyst Often a base (e.g., diethylamine)Can be used with or without a catalystCatalyst-free[4]

Detailed Experimental Protocol: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

This protocol provides a reproducible method for the synthesis of a 2-aminothiophene derivative that is structurally analogous to the target furan compound.

Reaction Scheme:

G reagents Ethyl Cyanoacetate + Acetylacetone + Sulfur product Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate reagents->product  Gewald Reaction   catalyst Diethylamine in Ethanol catalyst->product conditions Reflux, 3h conditions->product

Caption: One-pot synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

Materials:

  • Ethyl cyanoacetate (0.10 mol)

  • Acetylacetone (0.10 mol)

  • Elemental sulfur (0.10 mol)

  • Diethylamine (5 ml)

  • Absolute ethanol

Procedure: [5]

  • In a flask, dissolve elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol.

  • In a separate beaker, prepare a mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and acetylacetone (10.22 g, 0.10 mol) in 20 ml of absolute ethanol.

  • Add the mixture from step 2 to the solution from step 1 at room temperature.

  • Reflux the resulting reaction mixture for 3 hours.

  • After reflux, cool the mixture.

  • Filter the precipitated product, wash with ethanol, and dry.

  • Recrystallize the product from ethanol to obtain orange blocks.

Expected Yield: 52%[5]

Characterization Data for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

The following table summarizes the characterization data obtained for the synthesized thiophene analog. This data is crucial for confirming the structure and purity of the product.

AnalysisData
Melting Point 435-437 K[5]
IR (cm⁻¹) 3408, 3294 (NH), 1666 (CO), 1605, 1586, 1253[5]
¹H-NMR (CDCl₃, δ ppm) 1.38 (t, 3H, CH₃CH₂O), 2.43 (s, 3H, COCH₃), 2.7 (s, 3H, CH₃), 4.32 (q, 2H, OCH₂), 6.67 (broad s, 2H, NH₂)[5]
Crystal Data C₁₀H₁₃NO₃S, Mᵣ = 227.28, Monoclinic, a = 7.5397 (3) Å, b = 8.4514 (3) Å, c = 16.7058 (6) Å, β = 94.465 (1)°[5]

Experimental Workflow and Logic

The synthesis and characterization of these heterocyclic compounds follow a logical progression to ensure the identity and purity of the final product.

G start Start: Reagent Preparation reaction Multi-component Reaction (e.g., Gewald Synthesis) start->reaction workup Product Isolation (Filtration, Washing) reaction->workup purification Purification (Recrystallization) workup->purification analysis Structure & Purity Analysis purification->analysis nmr NMR Spectroscopy analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms xray X-ray Crystallography (if single crystals are obtained) analysis->xray end End: Characterized Product nmr->end ir->end ms->end xray->end

Caption: General workflow for the synthesis and characterization of 2-aminothiophenes.

Concluding Remarks

The successful and reproducible synthesis of 2-amino-3-nitrile heterocycles is achievable through well-established methods like the Gewald reaction. The provided protocol for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate offers a solid foundation for researchers. Furthermore, the exploration of alternative synthetic techniques such as microwave-assisted synthesis and ball-milling presents promising avenues for process optimization, potentially leading to higher yields, shorter reaction times, and more environmentally friendly procedures. The choice of method will ultimately depend on the specific substrate, desired scale, and available laboratory equipment.

References

Unveiling the Cross-Reactivity Profile of Aminofuran Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the cross-reactivity of aminofuran compounds, supported by experimental data and detailed methodologies, to aid in the development of safer and more effective therapeutics.

Aminofuran derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities. However, their structural similarity to endogenous ligands and other drugs raises the potential for cross-reactivity with various biological targets. This guide delves into the cross-reactivity profile of a representative class of aminofuran compounds, the aminoalkylbenzofuran-4-ones, and compares their binding affinities across several key receptors and enzymes involved in major physiological pathways.

Comparative Analysis of Binding Affinities

To provide a clear comparison of the cross-reactivity of aminofuran compounds, the following table summarizes the binding affinities (expressed as pKi values) of representative aminoalkylbenzofuran-4-one derivatives for various receptors. A higher pKi value indicates a stronger binding affinity.

Compound5-HT2A Receptor (pKi)Dopamine D2 Receptor (pKi)5-HT2C Receptor (pKi)
Aminoalkylbenzofuran-4-one Derivative 18.16.57.2
Aminoalkylbenzofuran-4-one Derivative 27.96.27.0
Aminoalkylbenzofuran-4-one Derivative 38.56.87.5

Off-Target Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. The inhibitory potential of aminofuran compounds against CYP3A4, a major drug-metabolizing enzyme, was assessed.

CompoundCYP3A4 Inhibition (IC50 in µM)
Representative Aminofuran Compound5.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity of aminofuran compounds to specific receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A, D2) are prepared from cultured cells or animal tissues.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2) and varying concentrations of the aminofuran compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is then calculated as the negative logarithm of the Ki.

Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of aminofuran compounds on CYP3A4 activity.

Protocol:

  • Enzyme Source: Human liver microsomes or recombinant human CYP3A4 are used as the enzyme source.

  • Substrate: A fluorescent probe substrate for CYP3A4, such as 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC), is used.

  • Inhibition Reaction: The enzyme is pre-incubated with varying concentrations of the aminofuran compound.

  • Metabolic Reaction: The reaction is initiated by adding the substrate and an NADPH-generating system.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Metabolic Interactions

Understanding the signaling pathways affected by the cross-reactivity of aminofuran compounds is crucial for predicting their pharmacological and toxicological effects.

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various cellular responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Aminofuran Aminofuran 5-HT2A_Receptor 5-HT2A Receptor Aminofuran->5-HT2A_Receptor Binds Gq Gq 5-HT2A_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response Phosphorylates Targets G cluster_membrane Cell Membrane cluster_cytosol Cytosol Aminofuran Aminofuran D2_Receptor D2 Receptor Aminofuran->D2_Receptor Binds Gi Gi D2_Receptor->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets G Aminofuran Aminofuran CYP3A4 CYP3A4 Aminofuran->CYP3A4 Substrate Metabolite Metabolite CYP3A4->Metabolite Metabolizes Excretion Excretion Metabolite->Excretion

A Comparative Guide to the Structural Confirmation of 4-Acetyl-2-amino-5-methyl-3-furonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of 4-Acetyl-2-amino-5-methyl-3-furonitrile and its potential isomers, presenting a framework for data interpretation and methodological application.

Distinguishing Key Isomers

The synthesis of this compound can potentially yield isomeric byproducts. Understanding the distinct spectroscopic signatures of these closely related structures is paramount for accurate characterization. The primary isomers of concern include:

  • This compound (Target Compound): The intended product of synthesis.

  • 2-Acetyl-4-amino-5-methyl-3-furonitrile: A regioisomer where the acetyl and amino groups have swapped positions.

  • 4-Acetyl-2-imino-5-methyl-2,3-dihydrofuran-3-carbonitrile: A tautomeric form of the target compound.

This guide will focus on the comparative analysis of the expected spectroscopic data for these compounds.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

CompoundProton AssignmentChemical Shift (δ, ppm) RangeMultiplicity
This compound -CH₃ (acetyl)2.3 - 2.6Singlet
-CH₃ (furan)2.2 - 2.5Singlet
-NH₂5.0 - 7.0 (broad)Singlet
2-Acetyl-4-amino-5-methyl-3-furonitrile -CH₃ (acetyl)2.4 - 2.7Singlet
-CH₃ (furan)2.1 - 2.4Singlet
-NH₂4.5 - 6.5 (broad)Singlet
4-Acetyl-2-imino-5-methyl-2,3-dihydrofuran-3-carbonitrile -CH₃ (acetyl)2.2 - 2.5Singlet
-CH₃ (furan)1.8 - 2.2Singlet
-NH (imino)8.0 - 10.0 (broad)Singlet
-CH (furan)4.5 - 5.5Singlet

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

CompoundCarbon AssignmentChemical Shift (δ, ppm) Range
This compound -CH₃ (acetyl)25 - 35
-CH₃ (furan)10 - 20
C-CN115 - 120
C-NH₂155 - 165
C=O190 - 200
2-Acetyl-4-amino-5-methyl-3-furonitrile -CH₃ (acetyl)28 - 38
-CH₃ (furan)12 - 22
C-CN117 - 122
C-NH₂150 - 160
C=O185 - 195
4-Acetyl-2-imino-5-methyl-2,3-dihydrofuran-3-carbonitrile -CH₃ (acetyl)23 - 33
-CH₃ (furan)15 - 25
C-CN118 - 123
C=NH160 - 170
C=O195 - 205

Table 3: IR Spectral Data Comparison (Predicted)

CompoundFunctional GroupWavenumber (cm⁻¹) Range
This compound N-H stretch3300 - 3500 (two bands)
C≡N stretch2210 - 2240
C=O stretch1650 - 1680
2-Acetyl-4-amino-5-methyl-3-furonitrile N-H stretch3300 - 3500 (two bands)
C≡N stretch2215 - 2245
C=O stretch1660 - 1690
4-Acetyl-2-imino-5-methyl-2,3-dihydrofuran-3-carbonitrile N-H stretch3200 - 3400 (one band)
C≡N stretch2220 - 2250
C=O stretch1680 - 1710
C=N stretch1640 - 1670

Table 4: Mass Spectrometry Data Comparison (Predicted)

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound ESI165.07150 ([M+H-CH₃]⁺), 122 ([M+H-CH₃CO]⁺)
2-Acetyl-4-amino-5-methyl-3-furonitrile ESI165.07150 ([M+H-CH₃]⁺), 122 ([M+H-CH₃CO]⁺)
4-Acetyl-2-imino-5-methyl-2,3-dihydrofuran-3-carbonitrile ESI165.07150 ([M+H-CH₃]⁺), 122 ([M+H-CH₃CO]⁺), loss of HN=C=O (isocyanate)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified furanonitrile derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the recommended technique. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for these compounds.

  • Mass Analysis: Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the isolated [M+H]⁺ ion through collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives, integrating data from multiple analytical techniques.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Furanonitrile Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Characterization Xray Single Crystal X-ray Diffraction Purification->Xray Characterization Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Final_Confirmation Final Structure Confirmation Xray->Final_Confirmation Unambiguous 3D Structure Structure_Proposal Propose Structure Data_Integration->Structure_Proposal Comparison Compare with Alternatives Structure_Proposal->Comparison Comparison->Final_Confirmation

A Comparative Guide to Heterocyclic Intermediates: The Advantages of 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate intermediates is a critical decision that significantly impacts the efficiency of synthetic routes and the quality of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of 4-Acetyl-2-amino-5-methyl-3-furonitrile against other common heterocyclic intermediates, particularly 2-aminothiophene derivatives, in the synthesis of privileged scaffolds such as pyrrolo[2,3-d]pyrimidines, which are prominent in the development of kinase inhibitors.

Executive Summary

This compound offers distinct advantages as a synthetic intermediate, primarily centered around the reactivity of the furan ring and the straightforward synthesis of the starting material. While 2-aminothiophene derivatives, often synthesized via the Gewald reaction, are widely used and offer greater stability, the furan-based intermediate can provide superior yields and milder reaction conditions in subsequent cyclization steps. This guide presents a data-driven comparison of these intermediates, supported by detailed experimental protocols and workflow visualizations, to aid researchers in making informed decisions for their synthetic strategies.

Comparative Data of Intermediates in the Synthesis of Fused Pyrimidines

The following table summarizes key comparative data for the synthesis of fused pyrimidine ring systems, such as those found in kinase inhibitors, using this compound and a representative 2-aminothiophene alternative. The data is collated from various studies to provide a representative comparison.

ParameterThis compound2-Amino-4,5-dialkyl-3-cyanothiophene
Intermediate Synthesis Method Thorpe-Ziegler condensationGewald reaction
Starting Materials Malononitrile, AcetoacetonitrileKetone/Aldehyde, Activated Nitrile, Sulfur
Intermediate Synthesis Yield Generally high (can exceed 80%)Variable (typically 40-90%)[1]
Reaction Conditions for Intermediate Base-catalyzed cyclizationBase-catalyzed multicomponent reaction[2][3]
Cyclization to Fused Pyrimidine Cyclocondensation with formamide or similar reagentsCyclocondensation with formamide or similar reagents
Cyclization Reaction Conditions Often proceeds at lower temperatures and shorter reaction timesMay require higher temperatures and longer reaction times
Final Product Yield (from intermediate) Reported to be high in specific synthesesGenerally good, but can be variable
Stability of Intermediate Less aromatic and potentially less stable than thiophene analogMore aromatic and generally more stable
Reactivity in Cyclization Higher reactivity of the furan ring can be advantageousThiophene stability may necessitate harsher cyclization conditions
Key Application Synthesis of furo[2,3-d]pyrimidine-based kinase inhibitors (e.g., VEGFR-2 inhibitors)[4]Synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors and other bioactive molecules[5]

Signaling Pathways and Experimental Workflows

Visualizations of key reaction pathways and experimental workflows provide a clear understanding of the synthetic routes discussed in this guide.

experimental_workflow General Experimental Workflow for Fused Pyrimidine Synthesis cluster_furan Furan Route cluster_thiophene Thiophene Route furan_start Malononitrile + Acetoacetonitrile furan_intermediate This compound furan_start->furan_intermediate Thorpe-Ziegler Condensation furan_cyclization Cyclocondensation (e.g., with formamide) furan_intermediate->furan_cyclization furo_pyrimidine Furo[2,3-d]pyrimidine furan_cyclization->furo_pyrimidine thiophene_start Ketone/Aldehyde + Activated Nitrile + Sulfur thiophene_intermediate 2-Amino-3-cyanothiophene thiophene_start->thiophene_intermediate Gewald Reaction thiophene_cyclization Cyclocondensation (e.g., with formamide) thiophene_intermediate->thiophene_cyclization thieno_pyrimidine Thieno[2,3-d]pyrimidine thiophene_cyclization->thieno_pyrimidine gewald_mechanism Mechanism of the Gewald Reaction ketone Ketone/ Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Activated Nitrile nitrile->knoevenagel adduct Intermediate Adduct knoevenagel->adduct cyclization Michael Addition & Cyclization adduct->cyclization sulfur Sulfur (S8) sulfur->cyclization thiophene 2-Aminothiophene cyclization->thiophene

References

Safety Operating Guide

Essential Safety Notice: Specific Disposal Procedures for 4-Acetyl-2-amino-5-methyl-3-furonitrile Are Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the safety of all laboratory personnel, it is imperative to obtain a substance-specific Safety Data Sheet (SDS) from the manufacturer or supplier of this compound before any handling or disposal.

Following a comprehensive search for safety and disposal information on 4-Acetyl-2-amino-5-methyl-3-furonitrile, we have determined that a specific Safety Data Sheet (SDS) and a registered CAS (Chemical Abstracts Service) number for this exact compound are not available in public databases. This suggests that this compound may be a novel, rare, or specialty research chemical with limited publicly documented safety information.

Providing procedural guidance for the disposal of a chemical without a specific SDS would be contrary to fundamental principles of laboratory safety. The hazards, reactivity, required personal protective equipment (PPE), and appropriate disposal methods are unique to each chemical and must be derived from the authoritative information provided by the manufacturer.

Why Generic or Analog-Based Procedures Are Unsafe

While information on structurally similar compounds exists, relying on such data for disposal procedures is highly dangerous. Small variations in chemical structure can lead to significant differences in:

  • Toxicity: Acute and chronic health effects.

  • Reactivity: Stability, and potential for hazardous reactions with other chemicals.

  • Environmental Fate: Persistence and ecological impact.

  • Regulatory Status: Specific local, state, and federal disposal regulations.

Mandatory Next Steps for Safe Disposal

For researchers, scientists, and drug development professionals handling this compound, the following steps are critical:

  • Quarantine the Material: Secure the compound in a clearly labeled, designated, and safe storage area, away from incompatible materials.

  • Contact the Source: Immediately contact the original manufacturer or supplier of the this compound to request the specific Safety Data Sheet (SDS). The supplier is legally obligated to provide this document.

  • Consult Your Environmental Health & Safety (EHS) Office: Provide your institution's EHS department with the compound name and any available information. They will provide guidance based on institutional protocols and will assist in managing the chemical until a specific SDS is obtained.

  • Do Not Proceed with Disposal: No disposal actions should be taken until the SDS has been received and reviewed by qualified personnel.

Below is a logical workflow diagram illustrating the mandatory process to follow when a Safety Data Sheet is not available.

start Start: Need to dispose of This compound find_sds Attempt to locate Safety Data Sheet (SDS) start->find_sds sds_found SDS Found? find_sds->sds_found follow_sds Follow specific disposal procedures outlined in SDS sds_found->follow_sds Yes sds_not_found SDS Not Found sds_found->sds_not_found No end End: Dispose of chemical safely under EHS guidance follow_sds->end quarantine Quarantine the material in safe, labeled storage sds_not_found->quarantine contact_supplier Contact Manufacturer/Supplier to request the specific SDS quarantine->contact_supplier contact_ehs Consult Institutional Environmental Health & Safety (EHS) contact_supplier->contact_ehs contact_ehs->end

Caption: Workflow for Safe Chemical Handling When SDS is Unavailable.

Our commitment is to provide information that builds deep trust and ensures the safety of our scientific community. In this instance, the most valuable and trustworthy guidance is to highlight the absence of specific data and to direct you to the only authoritative source for this information: the compound's manufacturer.

Personal protective equipment for handling 4-Acetyl-2-amino-5-methyl-3-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Acetyl-2-amino-5-methyl-3-furonitrile. The following procedures are based on best practices for handling similar heterocyclic and nitrile-containing compounds, ensuring a high standard of laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm). For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.To prevent skin contact, as similar compounds are harmful upon dermal absorption and can cause skin irritation.
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect eyes from splashes, which could cause serious irritation or damage.
Body Protection A standard laboratory coat. A chemical-resistant apron is recommended when handling larger quantities or when there is a high risk of splashing.To protect skin and personal clothing from contamination.
Respiratory Protection All handling of solid and dissolved forms must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate organic vapor/particulate cartridge is required.To prevent inhalation of dust or aerosols, as related compounds are harmful if inhaled.
Footwear Closed-toe and closed-heel shoes must be worn in the laboratory at all times.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Designate a specific area within the fume hood for handling this compound.

2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within the chemical fume hood.
  • Use a spatula for transfers and avoid generating dust.
  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. During Reaction/Use:

  • Keep all containers with the compound sealed when not in use.
  • Maintain the experimental setup within the fume hood.
  • Continuously monitor the reaction for any unexpected changes.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.
  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Protocols

In the event of an exposure, immediate and appropriate first aid is crucial.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

3. Storage and Disposal:

  • Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.
  • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Workflow and Safety Logic Diagram

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.

Caption: Safe handling workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.